molecular formula C12H26O B078878 2-Methyl-1-undecanol CAS No. 10522-26-6

2-Methyl-1-undecanol

Cat. No.: B078878
CAS No.: 10522-26-6
M. Wt: 186.33 g/mol
InChI Key: FGZXHVORLPLICA-UHFFFAOYSA-N
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Description

2-Methyl-1-undecanol, a branched-chain fatty alcohol, is a valuable compound in scientific research, particularly in the fields of organic chemistry, chemical ecology, and materials science. Its primary research application lies in its role as a key intermediate in organic synthesis, where it is used to construct more complex molecules, including potential liquid crystals, surfactants, and plasticizers, allowing for the study of structure-property relationships. In chemical ecology, 2-Methyl-1-undecanol is investigated as a potential semiochemical or pheromone component in insects, providing crucial insights into insect behavior, communication, and the development of novel pest management strategies. Furthermore, it serves as a standard or starting material in the synthesis of fragrance compounds, enabling researchers to study the connection between molecular structure and olfactory properties. The mechanism of action for this molecule is highly context-dependent; in biological systems, it may interact with specific olfactory or gustatory receptors, while in material applications, its efficacy is derived from its amphiphilic nature, where the long alkyl chain provides hydrophobicity and the hydroxyl group offers a site for chemical modification or hydrogen bonding. This reagent is presented to support rigorous, reproducible research and high-throughput screening initiatives. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylundecan-1-ol
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InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZXHVORLPLICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20864287
Record name 2-Methyl-1-undecanol
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Molecular Weight

186.33 g/mol
Source PubChem
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CAS No.

10522-26-6
Record name 2-Methyl-1-undecanol
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Record name 2-Methyl-1-undecanol
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Record name 1-Undecanol, 2-methyl-
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Record name 2-Methyl-1-undecanol
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Record name 2-methylundecanol
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Record name 2-METHYL-1-UNDECANOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Methyl-1-undecanol (CAS No: 10522-26-6) is a branched-chain primary fatty alcohol.[1][2] As a chiral C12 alcohol, it possesses a stereocenter at the C-2 position, rendering it an interesting building block for stereospecific synthesis. While its primary commercial application lies within the fragrance and cosmetics industries, its distinct physicochemical properties merit a closer examination for researchers in material science and drug development.[1][3][4] This guide provides a comprehensive overview of its chemical and physical characteristics, the analytical methodologies for its characterization, and critical insights into its synthesis and handling.

Section 1: Core Physicochemical Properties

The molecular structure of 2-Methyl-1-undecanol, featuring a ten-carbon chain (undecyl backbone) with a methyl group at the second position and a primary alcohol functional group, dictates its physical and chemical behavior. The long, nonpolar alkyl chain is the dominant structural feature, rendering the molecule lipophilic, while the terminal hydroxyl group provides a site for hydrogen bonding and imparts a slight polarity.

This duality governs its solubility, boiling point, and surfactant properties. The following table summarizes its key quantitative physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆O[1][5]
Molecular Weight 186.33 g/mol [1][6]
CAS Number 10522-26-6[1][2][5]
IUPAC Name 2-methylundecan-1-ol[5][6]
Appearance Colorless oily liquid; may solidify in the cold[3][4]
Density 0.829 - 0.830 g/cm³[1][3][7]
Boiling Point 129-131 °C at 12 Torr245-246 °C at 760 mm Hg (estimated)[1][2]
Melting Point 16.85 °C (estimated)[3][7]
Flash Point 100.1 °C (Closed Cup)[1][2][7]
Water Solubility 16.18 mg/L at 25 °C (estimated); Almost insoluble[2][3]
Solubility in Organics Soluble in alcohols and oils[3][4]
Refractive Index (n²⁰/D) ~1.439[1][3]
Vapor Pressure 0.00476 - 0.005 mmHg at 25 °C[1][2]
Octanol/Water Partition Coeff. (LogP) 4.7 - 5.0 (estimated)[1][2][6]

Expert Insights: The low vapor pressure and high boiling point are direct consequences of the molecule's relatively high molecular weight and the presence of intermolecular hydrogen bonding via the hydroxyl group. Its high LogP value confirms its lipophilic (fat-loving) nature, explaining its excellent solubility in nonpolar organic solvents and oils and its very low solubility in water.[2][3] This profile is critical for its application in fragrance formulations, where slow evaporation (high boiling point) is desired for scent longevity.

Section 2: Analytical Characterization Workflow

Confirming the identity, purity, and structure of 2-Methyl-1-undecanol requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation Sample 2-Methyl-1-undecanol Sample GC Gas Chromatography (GC) Sample->GC Purity Assessment IR Infrared (IR) Spectroscopy Sample->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Connectivity & Stereochemistry MS Mass Spectrometry (MS) GC->MS Molecular Weight & Fragmentation Pattern Data Correlated Spectroscopic Data GC->Data Purity Data MS->Data IR->Data NMR->Data Result Confirmed Structure & Purity >95% Data->Result Comprehensive Analysis

Sources

2-Methyl-1-undecanol synthesis from methyl nonyl acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-undecanol from Methyl Nonyl Acetaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-undecanol, a valuable long-chain alcohol, from its corresponding aldehyde, 2-methylundecanal (commonly known as methyl nonyl acetaldehyde). The document delves into the primary synthetic methodology—the reduction of the aldehyde functional group—exploring both catalytic hydrogenation and chemical hydride reduction pathways. We will examine the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal synthetic route. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Methyl-1-undecanol

2-Methyl-1-undecanol (CAS No. 10522-26-6) is a C12 branched-chain primary alcohol.[1][2] It is a colorless, oily liquid that may solidify in the cold and is characterized by a natural, waxy odor profile.[3][4] While almost insoluble in water, it is soluble in alcohols and oils.[3][4][5] These properties make it a useful modifier and blender in delicate floral fragrance compositions, such as lily, rose, and peony, where it imparts a subtle, natural effect.[3][4]

The direct precursor for this alcohol is 2-methylundecanal (methyl nonyl acetaldehyde), a sought-after fragrance component in its own right, known for its powerful orange and incense notes.[6][7] The conversion of this aldehyde to its corresponding alcohol is a fundamental and critical transformation in fine chemical manufacturing. This guide focuses exclusively on this conversion, providing the technical depth required for successful laboratory and potential scale-up synthesis.

Physicochemical Properties of 2-Methyl-1-undecanol
PropertyValueSource
Molecular Formula C₁₂H₂₆O[1][2]
Molecular Weight 186.33 g/mol [1][2]
CAS Number 10522-26-6[1][2]
Appearance Colorless oily liquid[3][4]
Boiling Point 129-131 °C (at 12 Torr)[8]
Density ~0.83 g/cm³[8]
Refractive Index ~1.439 (at 20°C)[8]
Solubility Soluble in alcohol; Insoluble in water[3][4][5]

Core Synthetic Pathway: Reduction of Methyl Nonyl Acetaldehyde

The synthesis of 2-Methyl-1-undecanol from methyl nonyl acetaldehyde is a classic reduction reaction where the aldehyde functional group (-CHO) is converted into a primary alcohol (-CH₂OH). This transformation can be achieved through two primary, highly efficient methodologies: Catalytic Hydrogenation and Chemical Reduction with Hydride Reagents .

Catalytic Hydrogenation

Catalytic hydrogenation is the most common industrial method for this synthesis.[3][4] It involves the reaction of the aldehyde with molecular hydrogen (H₂) in the presence of a metal catalyst. This method is recognized as an environmentally benign "green" chemistry approach due to its high atom economy and the avoidance of stoichiometric inorganic waste.[9][10]

Mechanism: The reaction typically proceeds via the Horiuti-Polanyi mechanism. The hydrogen gas adsorbs onto the surface of the metal catalyst and dissociates into atomic hydrogen. Simultaneously, the aldehyde coordinates to the catalyst surface through its carbonyl group. The adsorbed hydrogen atoms are then sequentially added across the C=O double bond to yield the alcohol.

Catalyst Selection & Rationale:

  • Noble Metals (Pd, Pt): Catalysts like Palladium on Carbon (Pd/C) or Platinum on Alumina (Pt/Al₂O₃) are highly effective for aldehyde hydrogenation.[6] They offer high activity at relatively low temperatures and pressures. Palladium is particularly effective for such transformations.[6]

  • Raney Nickel: A cost-effective and highly active catalyst, Raney Nickel is widely used for the hydrogenation of aldehydes and ketones.[10] It is particularly suitable for large-scale production.

  • Ruthenium and Osmium Complexes: Advanced homogeneous catalysts based on ruthenium and osmium have been developed for the highly selective hydrogenation of carbonyls.[11][12] These are often used when specific functional group tolerance is required, though they may be more expensive for bulk synthesis.

The choice of catalyst depends on factors such as cost, desired reaction conditions (temperature and pressure), and required purity of the final product.

Chemical Reduction with Hydride Reagents

For laboratory-scale synthesis, chemical reduction using hydride reagents is often more convenient than catalytic hydrogenation as it does not require specialized high-pressure equipment. These reagents act as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon.

Mechanism: The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral intermediate—an alkoxide. In a subsequent step, a protic solvent (like water or ethanol) is added during the workup to protonate the alkoxide, yielding the final alcohol product.[13]

Reagent Selection & Rationale:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols. It is safer to handle than more reactive hydrides and is compatible with protic solvents like methanol or ethanol, simplifying the reaction setup. Its selectivity ensures that other potentially reducible functional groups (if present) are often left untouched.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. While highly effective for aldehyde reduction, it is also highly reactive with water and other protic solvents, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling procedures.[14] Given the straightforward nature of this specific synthesis, the milder and safer NaBH₄ is the preferred choice.

Visualization of Synthetic Pathways

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-Methyl-1-undecanol.

Hydride Reduction Mechanism

G start Methyl Nonyl Acetaldehyde + NaBH₄ step1 Step 1: Nucleophilic Attack Hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon. intermediate Tetrahedral Alkoxide Intermediate A new C-H bond is formed, and the pi-bond electrons move to the oxygen atom. step1->intermediate step2 Step 2: Protonation Addition of a protic solvent (e.g., H₂O, EtOH) during workup. intermediate->step2 product 2-Methyl-1-undecanol

Caption: Mechanism of aldehyde reduction using a hydride reagent.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and purification.

Protocol 1: Synthesis via Catalytic Hydrogenation

Materials & Reagents:

  • Methyl Nonyl Acetaldehyde (≥95% purity)

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen Gas (high purity)

  • Ethanol (anhydrous)

  • Magnesium Sulfate (anhydrous)

  • Celite or filter aid

Equipment:

  • Parr Hydrogenator or similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In a round-bottom flask, dissolve 50.0 g (0.271 mol) of methyl nonyl acetaldehyde in 250 mL of anhydrous ethanol. Transfer this solution to the reactor vessel.

  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C catalyst to the reactor. Safety Note: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere or by adding it to the solvent-wetted substrate.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reactor to 40-50°C. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure at 50 psi by periodically refilling with hydrogen. The reaction is typically complete within 4-6 hours.

  • Reaction Completion & Cooldown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

  • Depressurization & Purging: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen gas to remove any residual hydrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite using a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 129-131°C at 12 Torr to yield pure 2-Methyl-1-undecanol.[8]

Protocol 2: Synthesis via Sodium Borohydride Reduction

Materials & Reagents:

  • Methyl Nonyl Acetaldehyde (≥95% purity)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl Ether

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Initial Solution: Dissolve 20.0 g (0.108 mol) of methyl nonyl acetaldehyde in 150 mL of methanol and add it to the flask. Stir and cool the solution to 0-5°C.

  • NaBH₄ Addition: In a separate beaker, carefully dissolve 2.46 g (0.065 mol, ~1.5 eq.) of sodium borohydride in ~50 mL of cold methanol. Note: Add NaBH₄ to the solvent slowly as the dissolution can be exothermic and generate some hydrogen gas.

  • Reaction: Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Quenching: Carefully re-cool the flask in an ice bath. Quench the reaction by slowly adding 1 M HCl dropwise until the bubbling (hydrogen evolution) ceases and the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the majority of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts. Wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2-Methyl-1-undecanol.

  • Purification: The crude product can be purified by vacuum distillation as described in Protocol 1.

Comparative Analysis of Synthetic Routes

ParameterCatalytic Hydrogenation (Pd/C)Sodium Borohydride (NaBH₄) Reduction
Typical Yield >95%>90%
Purity (Post-Distillation) High (>99%)High (>99%)
Reaction Conditions Elevated pressure (e.g., 50 psi H₂), moderate temperature (40-50°C)Atmospheric pressure, low to ambient temperature (0°C to RT)
Safety Considerations Requires handling of flammable H₂ gas and potentially pyrophoric catalyst. Specialized pressure equipment needed.NaBH₄ is a flammable solid. H₂ gas is evolved during quenching. Standard laboratory glassware is sufficient.
Scalability Excellent; preferred for industrial scale.Good for lab scale; less economical for very large scale due to reagent cost.
Workup Simple filtration to remove catalyst followed by distillation.Involves quenching, extraction, washing, and drying steps before distillation.
Environmental Impact "Greener" process with high atom economy. Catalyst can be recovered and reused.Generates inorganic borate salts as waste.

Conclusion

The synthesis of 2-Methyl-1-undecanol from methyl nonyl acetaldehyde is a robust and high-yielding transformation. For industrial and large-scale applications, catalytic hydrogenation stands out as the superior method due to its efficiency, cost-effectiveness, and favorable environmental profile.[3][4] For laboratory-scale synthesis where convenience and the avoidance of high-pressure apparatus are priorities, reduction with sodium borohydride offers a safe, simple, and highly effective alternative. Both pathways, when executed with care and followed by standard purification techniques, reliably produce high-purity 2-Methyl-1-undecanol suitable for its intended applications in the fragrance and fine chemical industries.

References

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  • Klier, K., et al. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.GOV. Retrieved from [Link].

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Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Methyl-1-undecanol (CAS No: 10522-26-6), a chiral primary alcohol with applications in the fragrance industry and potential roles as a semiochemical. This document synthesizes foundational chemical principles with advanced analytical interpretations to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the molecule's structural framework, including its stereoisomeric nature, and detail the spectroscopic techniques essential for its characterization. Furthermore, a validated synthesis protocol is presented, underscoring the practical application of theoretical knowledge in a laboratory setting.

Introduction: The Significance of a Branched-Chain Alcohol

2-Methyl-1-undecanol is a C12 fatty alcohol characterized by a methyl group at the second position of an eleven-carbon chain.[1] Its chemical formula is C₁₂H₂₆O, with a molecular weight of 186.33 g/mol .[1][2] This seemingly simple modification to the linear undecanol structure introduces a chiral center, bestowing the molecule with stereoisomeric properties that can be critical in biological systems and for creating specific olfactory profiles.[3][4]

Industrially, it is recognized for its utility in perfume compositions, where it acts as a blender or modifier in delicate floral fragrances, imparting a natural, waxy effect.[5] Beyond its commercial use, the structural motifs present in 2-Methyl-1-undecanol are common in insect pheromones, which are often long-chain alcohols or their derivatives.[6] This makes a thorough understanding of its structure and synthesis a valuable asset for researchers in chemical ecology and pest management.

This guide will provide an in-depth analysis of its molecular architecture, the analytical methods used to confirm it, and a practical synthesis workflow.

Elucidation of the Molecular Structure

The definitive structure of a molecule is a composite of its constitution, configuration, and conformation. For 2-Methyl-1-undecanol, each of these aspects presents key features for discussion.

Constitution and Connectivity

The IUPAC name, 2-methylundecan-1-ol, precisely describes the molecule's connectivity.[2] A primary alcohol functional group (-CH₂OH) is attached to the first carbon of an undecane chain, with a methyl group branching off at the second carbon.

Table 1: Key Identifiers and Properties of 2-Methyl-1-undecanol

PropertyValueSource
CAS Number 10522-26-6[1]
Molecular Formula C₁₂H₂₆O[2]
Molecular Weight 186.33 g/mol [2]
IUPAC Name 2-methylundecan-1-ol[2]
SMILES CCCCCCCCCC(C)CO[2]
InChIKey FGZXHVORLPLICA-UHFFFAOYSA-N[1]
Stereochemistry: The Chiral Center at C2

The presence of four different substituents on the second carbon atom (a hydrogen atom, a methyl group, a hydroxymethyl group, and a nonyl group) renders it a chiral center. Consequently, 2-Methyl-1-undecanol exists as a pair of enantiomers: (R)-2-Methyl-1-undecanol and (S)-2-Methyl-1-undecanol.

The existence of these non-superimposable mirror images is a critical consideration in drug development and pheromone research, as biological receptors are often highly stereospecific. The biological activity of one enantiomer can differ significantly from its counterpart.[3]

2_Methyl_1_undecanol_Stereoisomers cluster_R (R)-2-Methyl-1-undecanol cluster_S (S)-2-Methyl-1-undecanol node_R mirror R_C2 C R_H H R_C2->R_H (back) R_CH3 CH₃ R_C2->R_CH3 (front) R_CH2OH CH₂OH R_C2->R_CH2OH R_Nonyl C₉H₁₉ R_C2->R_Nonyl node_S S_C2 C S_C2->R_CH2OH (front) S_H H S_C2->S_H (back) S_CH3 CH₃ S_C2->S_CH3 S_Nonyl C₉H₁₉ S_C2->S_Nonyl S_CH2OH CH₂OH caption Enantiomers of 2-Methyl-1-undecanol

Caption: The (R) and (S) enantiomers of 2-Methyl-1-undecanol.

Spectroscopic Characterization

The structural elucidation of 2-Methyl-1-undecanol relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

  • -CH₂OH (Hydroxymethyl protons): These protons are diastereotopic due to the adjacent chiral center. They would likely appear as a multiplet (or two separate doublets of doublets) around 3.4-3.6 ppm, deshielded by the electronegative oxygen atom.[8][9]

  • -OH (Hydroxyl proton): A broad singlet, typically in the range of 1-5 ppm. Its chemical shift is highly dependent on concentration and solvent. This peak would disappear upon the addition of D₂O.[9]

  • -CH- (Methine proton at C2): A multiplet expected around 1.6-1.8 ppm, coupled to the protons on C1, the methyl group, and C3.

  • -CH₃ (Methyl protons at C2): A doublet around 0.9 ppm, coupled to the methine proton at C2.

  • -CH₂- (Methylene protons of the nonyl chain): A complex series of multiplets, largely overlapping in the 1.2-1.4 ppm region.

  • -CH₃ (Terminal methyl protons of the nonyl chain): A triplet around 0.88 ppm.

¹³C NMR Spectroscopy (Predicted):

  • C1 (-CH₂OH): Expected around 68 ppm.

  • C2 (-CH-): Expected around 35-40 ppm.

  • C3-C10 (Nonyl chain carbons): A series of peaks between 22 and 32 ppm.

  • C11 (Terminal methyl carbon of nonyl chain): Expected around 14 ppm.

  • Methyl carbon at C2: Expected around 16-18 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1-undecanol

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (-CH₂OH)3.4 - 3.6~68
C2 (-CH-)1.6 - 1.8~35-40
C2-CH₃~0.9~16-18
C3-C10 (-CH₂-)₈1.2 - 1.4~22-32
C11 (-CH₃)~0.88~14
-OH1 - 5 (broad)-
Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-1-undecanol provides crucial information for confirming its molecular weight and understanding its fragmentation patterns under electron ionization (EI). The NIST WebBook provides a reference mass spectrum for this compound.[1]

  • Molecular Ion (M⁺): A peak for the molecular ion [C₁₂H₂₆O]⁺˙ is expected at m/z = 186. However, for primary alcohols, this peak is often weak or absent.

  • Alpha-Cleavage: The most characteristic fragmentation for primary alcohols is the cleavage of the C1-C2 bond. This results in the loss of a C₁₀H₂₁ radical and the formation of a resonance-stabilized [CH₂OH]⁺ ion, which gives a characteristic peak at m/z = 31 .[8][10]

  • Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 168 (M-18).

  • Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl fragments from the nonyl chain will be observed, typically separated by 14 mass units (-CH₂-).

The presence of a significant peak at m/z = 31 is strong evidence for a primary alcohol structure.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in 2-Methyl-1-undecanol.

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in an alcohol.[9][11]

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the sp³ C-H bonds in the alkyl chain.

  • C-O Stretch: A strong, distinct peak in the fingerprint region, specifically between 1000-1075 cm⁻¹, corresponds to the C-O stretching vibration of a primary alcohol.[11]

Synthesis of 2-Methyl-1-undecanol

A reliable method for the synthesis of 2-Methyl-1-undecanol is the catalytic hydrogenation of its corresponding aldehyde, 2-methylundecanal.[5] This reduction can be effectively carried out using common reducing agents or catalytic hydrogenation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Methylundecanal reactor Hydrogenation Reactor (Pressurized H₂ Atmosphere) start->reactor catalyst Catalyst (e.g., Raney Ni or Pd/C) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate distillation Vacuum Distillation evaporation->distillation Crude Product product Pure 2-Methyl-1-undecanol distillation->product caption Synthesis of 2-Methyl-1-undecanol

Caption: Workflow for the synthesis of 2-Methyl-1-undecanol.

Experimental Protocol: Catalytic Hydrogenation of 2-Methylundecanal

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

1. Materials and Equipment:

  • 2-Methylundecanal (1 equivalent)

  • Raney Nickel (approx. 5-10% by weight) or 5% Palladium on Carbon

  • Ethanol (anhydrous, as solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation setup

2. Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-methylundecanal and ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere. Causality Note: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol to prevent ignition upon exposure to air.

  • Inerting: Seal the reactor and purge the system several times with an inert gas (e.g., Nitrogen) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture with vigorous stirring to the target temperature (e.g., 50-70 °C). The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Reaction Quench and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas. Self-Validation: The absence of the aldehyde peak (around 9.5-10.0 ppm in ¹H NMR or ~1720 cm⁻¹ in IR) in a sample of the crude product confirms complete reaction.

  • Work-up: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional ethanol.

  • Purification: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The resulting crude alcohol can be purified by vacuum distillation to yield pure 2-Methyl-1-undecanol.

Conclusion

2-Methyl-1-undecanol serves as an excellent model for understanding the subtleties of molecular structure. Its single chiral center drastically expands its chemical identity into a pair of enantiomers, a feature of paramount importance in biological and sensory applications. The structural confirmation of this molecule is a multi-faceted process, requiring the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a piece of the puzzle, from connectivity and functional groups to fragmentation patterns and stereochemical implications. The synthesis via catalytic hydrogenation of the parent aldehyde represents a robust and scalable method for its production. This guide provides the foundational knowledge required for researchers to confidently identify, synthesize, and utilize this versatile chiral alcohol in their scientific endeavors.

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  • Leal, W. S. (1996). Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones.
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  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-undecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Methyl-1-undecanol, a twelve-carbon branched-chain fatty alcohol. Given the scarcity of direct quantitative solubility data for this specific compound, this guide establishes a robust predictive framework by leveraging available data for its linear isomer, 1-dodecanol, and other structurally related long-chain alcohols. The document delves into the core physicochemical principles governing the solubility of long-chain alcohols, explores the influence of solvent properties, and outlines detailed experimental and computational methodologies for solubility determination. This guide is intended to be an essential resource for researchers and professionals in drug development and various chemical industries, enabling informed solvent selection and process optimization.

Introduction: Understanding 2-Methyl-1-undecanol

2-Methyl-1-undecanol (C₁₂H₂₆O) is a primary alcohol characterized by a methyl branch at the second carbon position of an undecane backbone. This structural feature distinguishes it from its linear isomer, 1-dodecanol, and influences its physical and chemical properties, including its solubility. While not as extensively studied as some linear alcohols, 2-Methyl-1-undecanol finds applications in various sectors, including as a precursor in the synthesis of surfactants and as a component in fragrances and cosmetics. In the pharmaceutical industry, understanding the solubility of such long-chain alcohols is critical for formulation development, as they can act as solubilizing agents, emollients, or viscosity modifiers in topical and oral dosage forms.

Theoretical Framework: The Science of Solubility

The solubility of an alcohol in a given solvent is a complex interplay of intermolecular forces, governed by the principle of "like dissolves like."[1] This principle is rooted in the thermodynamics of mixing, where dissolution is favored if the Gibbs free energy of the system decreases. The key factors influencing the solubility of 2-Methyl-1-undecanol are its molecular structure, the properties of the solvent, and the temperature of the system.

The Dual Nature of Long-Chain Alcohols

Long-chain alcohols like 2-Methyl-1-undecanol possess a dual chemical nature. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, making it hydrophilic ("water-loving"). In contrast, the long alkyl chain is nonpolar and interacts primarily through van der Waals forces, rendering it lipophilic or hydrophobic ("fat-loving").

The overall solubility of the alcohol is a balance between these two opposing characteristics. In polar solvents like water, the energetic favorability of hydrogen bonding between the hydroxyl group and water molecules is counteracted by the disruption of the highly ordered hydrogen-bonded network of water by the bulky, nonpolar alkyl chain. As the length of the alkyl chain increases, the hydrophobic character dominates, leading to a sharp decrease in water solubility.[1][2]

The Impact of Branching

The presence of a methyl group at the C-2 position in 2-Methyl-1-undecanol introduces steric hindrance and alters the molecule's overall shape compared to its linear isomer, 1-dodecanol. This branching generally disrupts the regular packing of the alcohol molecules in the solid state, which can lead to a lower melting point. In terms of solubility, branching can increase solubility in some solvents. The disruption of the crystal lattice requires less energy to overcome, and the more compact, spherical shape of a branched molecule can sometimes fit more easily into the solvent structure.

Solvent Properties and Their Influence

The choice of solvent is paramount in determining the solubility of 2-Methyl-1-undecanol. Key solvent properties to consider include:

  • Polarity: Polar solvents will primarily interact with the hydroxyl group, while nonpolar solvents will readily solvate the alkyl chain.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will have a strong affinity for the hydroxyl group of the alcohol.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its overall polarity.

The interplay of these factors dictates the extent to which 2-Methyl-1-undecanol will dissolve.

Caption: Interplay of solute and solvent properties governing the solubility of 2-Methyl-1-undecanol.

Quantitative Solubility Profile

Due to the limited availability of direct experimental data for 2-Methyl-1-undecanol, this section provides a predictive solubility profile based on the known behavior of its linear isomer, 1-dodecanol, and general principles of alcohol solubility. It is anticipated that 2-Methyl-1-undecanol will exhibit high solubility in nonpolar and moderately polar organic solvents and very low solubility in highly polar solvents like water.

Table 1: Estimated Solubility of 2-Methyl-1-undecanol in Common Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility of 2-Methyl-1-undecanolRationale and Comparative Data for 1-Dodecanol
WaterHighly Polar, ProticVery Low (~16 mg/L)[3]1-Dodecanol is practically insoluble in water (4 mg/L at 25°C).[3][4][5] The branched structure of 2-Methyl-1-undecanol may slightly increase water solubility due to disrupted crystal packing, but it will remain very low.
EthanolPolar, ProticHighly Soluble / Miscible1-Dodecanol is soluble in ethanol.[3][4][6] As an alcohol itself, 2-Methyl-1-undecanol is expected to be highly miscible with ethanol due to favorable hydrogen bonding and van der Waals interactions.
MethanolPolar, ProticSoluble1-Dodecanol is soluble in methanol.[7] Similar to ethanol, methanol will readily solvate the hydroxyl group of 2-Methyl-1-undecanol.
AcetonePolar, AproticHighly Soluble / Miscible1-Dodecanol is soluble in acetone.[7] The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol, and its organic character allows for solvation of the alkyl chain.
Diethyl EtherSlightly Polar, AproticHighly Soluble / Miscible1-Dodecanol is soluble in diethyl ether.[3][4] The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of the solvent is well-suited for the long alkyl chain.
HexaneNonpolar, AproticHighly Soluble / MiscibleLong-chain alcohols show increased solubility in nonpolar solvents like hexane as the chain length increases.[8] 2-Methyl-1-undecanol's large nonpolar component will dominate its interactions with hexane.
TolueneNonpolar, AproticHighly Soluble / MiscibleSimilar to hexane, the nonpolar aromatic nature of toluene will lead to favorable van der Waals interactions with the alkyl chain of 2-Methyl-1-undecanol.
ChloroformSlightly Polar, AproticHighly Soluble / Miscible1-Dodecanol is soluble in chloroform.[7] The weakly acidic proton of chloroform can interact with the hydroxyl group, and its overall character allows for good solvation.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following outlines a standard protocol for measuring the solubility of 2-Methyl-1-undecanol in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9]

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of 2-Methyl-1-undecanol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has completely settled. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

  • Quantification: Analyze the concentration of 2-Methyl-1-undecanol in the supernatant using a suitable analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for quantifying alcohols.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in appropriate units (e.g., g/100 mL, mol/L).

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful in the early stages of drug development and process design for solvent screening.

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that estimates activity coefficients, which can then be used to predict solubility.[10][11] The model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate the overall activity coefficient of the solute in the solvent.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure.[12][13][14] It calculates the screening charge density on the surface of the molecules in a virtual conductor, which is then used to determine the chemical potential of the solute in the solvent. COSMO-RS can be a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Methyl-1-undecanol in organic solvents. By integrating theoretical principles with data from analogous compounds, a predictive framework for its solubility behavior has been established. The detailed methodologies for experimental determination and the introduction to predictive computational models offer a complete toolkit for researchers and professionals. A thorough understanding of the solubility of 2-Methyl-1-undecanol is crucial for its effective application in pharmaceutical formulations and other chemical processes, and this guide serves as a foundational resource to that end.

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A Comprehensive Technical Guide to the Thermal Properties of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Thermal Profile for Advanced Applications

In the realms of pharmaceutical development, specialty chemicals, and materials science, a compound's thermal properties are not mere data points; they are critical indicators of its behavior, stability, and safety. 2-Methyl-1-undecanol (C₁₂H₂₆O), a branched-chain fatty alcohol, presents a unique molecular architecture that influences its thermal characteristics in ways that are vital for researchers and drug development professionals to understand. Its utility in formulations, as a perfuming agent, or as a chemical intermediate necessitates a thorough characterization of how it responds to thermal energy.[1][2]

This guide provides an in-depth analysis of the core thermal properties of 2-Methyl-1-undecanol. Moving beyond a simple recitation of values, we will explore the causality behind these properties, grounded in molecular structure, and detail the rigorous, self-validating experimental protocols required for their accurate determination. Every piece of data and every described method is presented to uphold the highest standards of scientific integrity, providing a reliable resource for professionals in the field.

Section 1: Core Thermal Stability and Phase Transition Data

The primary thermal properties dictate the physical state and safe handling limits of 2-Methyl-1-undecanol. These values are foundational for any application, from storage and transportation to its use in high-temperature synthesis or formulation processes.

Key Thermal Parameters

The following table summarizes the essential thermal properties of 2-Methyl-1-undecanol. It is important to note that while some values are determined experimentally, others are estimated based on robust chemical modeling, providing a comprehensive and practical dataset.

Thermal PropertyValueUnitSource(s)
Boiling Point 245.0 - 246.0°C at 760 mmHg[3]
129 - 131°C at 12 Torr[4]
Melting Point 16.85 (estimate)°C[4]
Flash Point 100.1°C (Closed Cup)[3][4]
Autoignition Temp. ~230 - 400 (estimate)°C[5][6]
Vapor Pressure 0.005mmHg at 25 °C[3]

Note: The autoignition temperature is an estimate based on similar long-chain alcohols. The presence of branching can influence this value, and experimental determination is recommended for safety-critical applications.

Structural Influence on Thermal Properties

The branched nature of 2-Methyl-1-undecanol—specifically the methyl group at the second carbon position—introduces steric hindrance. This branching disrupts the efficient packing of the molecules in the solid state, which typically results in a lower melting point compared to its linear isomer, 1-dodecanol (Melting Point: 24 °C).[7][8] Similarly, this branching can slightly lower the boiling point by reducing the effectiveness of intermolecular van der Waals forces, although the effect is less pronounced than on the melting point.[8]

Section 2: Heat Transfer and Thermodynamic Characteristics

Beyond phase transitions, understanding how 2-Methyl-1-undecanol absorbs, conducts, and responds to thermal energy is crucial for process design, thermal modeling, and ensuring consistent performance in thermally dynamic environments.

Heat Capacity and Energy Storage

Specific heat capacity (Cp) is a measure of the energy required to raise the temperature of a substance. For a liquid like 2-Methyl-1-undecanol, this is critical for designing heating and cooling systems.

PropertyExpected Value RangeUnitNotes
Specific Heat Capacity (Liquid) 400 - 450J/(mol·K)Estimated based on data for 1-dodecanol.[9][10] The value increases with the number of carbon atoms in an alcohol chain.[11]
Thermal Conductivity and Expansion

Thermal conductivity dictates the rate at which heat is transferred through the material, while the coefficient of thermal expansion quantifies its change in volume with temperature.

PropertyExpected Value RangeUnitNotes
Thermal Conductivity 0.15 - 0.17W/(m·K)Based on 1-undecanol.[5] Branching may slightly decrease thermal conductivity due to disruption of efficient energy transfer between molecules.[2]
Coeff. of Thermal Expansion 8 x 10⁻⁴ - 1 x 10⁻³K⁻¹Typical for long-chain alcohols; this property generally decreases as the carbon chain length increases.[12][13]

Section 3: Experimental Determination Protocols

To ensure scientific rigor and reproducibility, the determination of thermal properties must adhere to standardized, validated methodologies. The following protocols are based on internationally recognized standards.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Protocol Steps:

  • Sample Preparation: Introduce approximately 0.5 mL of 2-Methyl-1-undecanol into a small test tube. Add a small magnetic stir bar.

  • Apparatus Setup: Clamp the test tube in a heating block situated on a hot plate stirrer.

  • Thermometer Placement: Secure a calibrated thermometer so that its bulb is approximately 1 cm above the liquid's surface.

  • Heating and Reflux: Turn on the stirrer and begin heating gently. Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls, level with the thermometer bulb.

  • Temperature Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.

  • Pressure Correction: Record the ambient barometric pressure. If it is not 760 mmHg, the boiling point can be corrected using a pressure nomograph.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place Sample in Test Tube B Add Stir Bar A->B C Position in Heating Block B->C D Insert Thermometer C->D E Start Stirring & Gentle Heating D->E Begin Test F Observe Reflux Ring E->F G Record Stable Temperature F->G H Measure Barometric Pressure G->H I Correct for Pressure H->I J Corrected Boiling Point I->J Final Result

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

This protocol adheres to the principles outlined in ASTM D93 , a standard for determining the flash point of petroleum products and other liquids.[14][15][16][17][18]

Protocol Steps:

  • Apparatus: Utilize a manual or automated Pensky-Martens closed cup tester.

  • Sample Preparation: Fill the test cup with 2-Methyl-1-undecanol to the specified mark (approximately 75 mL).

  • Heating: Begin heating the sample at a controlled rate. Procedure A of ASTM D93 specifies a rate of 5°C to 6°C per minute.[17] The sample should be stirred at 90-120 rpm.[17]

  • Ignition Source Application: For an expected flash point above 110°C, begin applying the test flame when the temperature is approximately 23°C below the expected flash point. The flame is applied at each 2°C increment in temperature.[17]

  • Flash Point Identification: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

  • Recording: Record the temperature at which the flash occurs.

Flash_Point_Workflow A Fill Test Cup with 2-Methyl-1-undecanol B Heat at 5-6°C/min (Stir at 90-120 rpm) A->B C Is Temp ~23°C below expected FP? B->C Monitor Temp C->B No D Apply Test Flame at 2°C intervals C->D Yes E Flash Observed? D->E F Record Temperature E->F Yes G Continue Heating E->G No H Flash Point Determined F->H G->D

Caption: ASTM D93 Pensky-Martens Closed Cup Flash Point Protocol.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

This protocol follows the ASTM E1269 standard, a precise method for determining specific heat capacity.[19][20][21][22][23]

Protocol Steps:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium for temperature, sapphire for heat flow).

  • Baseline Run: Perform a baseline scan with two empty, hermetically sealed aluminum pans to establish the heat flow difference between the sample and reference sensors.

  • Standard Run: Place a precisely weighed sapphire standard (e.g., 20-30 mg) in the sample pan and run the same temperature program as the baseline.

  • Sample Run: Replace the sapphire standard with a precisely weighed sample of 2-Methyl-1-undecanol (10-20 mg) in a fresh hermetically sealed pan. Run the identical temperature program.

  • Calculation: The specific heat capacity (Cp) of the sample is calculated using the following relationship: Cp(sample) = Cp(std) × (m(std) / m(sample)) × (Δq(sample) / Δq(std)) Where:

    • Cp = Specific Heat Capacity

    • m = mass

    • Δq = Difference in heat flow between the sample/standard run and the baseline run.

DSC_Cp_Methodology cluster_calibration Instrument Preparation cluster_runs Experimental Runs (Identical Temperature Program) cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium & Sapphire Baseline 1. Run Baseline (Empty Pans) Calibrate->Baseline Standard 2. Run Standard (Sapphire) Baseline->Standard Sample 3. Run Sample (2-Methyl-1-undecanol) Standard->Sample Calculate Calculate Cp using Heat Flow Differences Sample->Calculate Result Specific Heat Capacity vs. Temperature Calculate->Result

Caption: ASTM E1269 Workflow for Specific Heat Capacity by DSC.

Conclusion

The thermal properties of 2-Methyl-1-undecanol are a direct reflection of its unique molecular structure. This guide has provided a detailed overview of these properties, from phase change behavior to heat transfer characteristics, and has outlined the rigorous, standardized methodologies required for their accurate measurement. For researchers, scientists, and drug development professionals, this integrated understanding of physical data and experimental validation is essential for leveraging the full potential of this compound in a safe, effective, and predictable manner.

References

  • Precision Lubrication Magazine. (n.d.). Flash Point Testing: A Comprehensive Guide. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Autoignition Temperature of Chemicals (E659-23). Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester (D92-24). Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Autoignition Temperature of Chemicals (E659-24). Retrieved from [Link]

  • Infinita Lab. (2025). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved from [Link]

  • ASTM International. (n.d.). E659 Standard Test Method for Autoignition Temperature of Liquid Chemicals. Retrieved from [Link]

  • Analytice. (2022). ASTM D93: Flash Point Analysis Laboratories. Retrieved from [Link]

  • Dell Tech Laboratories Ltd. (2020). Flash Point Testing Methods ASTM D56 and ASTM D93. Retrieved from [Link]

  • Ayalytical. (n.d.). ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester. Retrieved from [Link]

  • ASTM International. (2025). Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (D93-25). Retrieved from [Link]

  • ASTM International. (2011). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (E1269-11). Retrieved from [Link]

  • Pentyl Labs. (n.d.). ASTM D92 Flash and Fire Point Test Method. Retrieved from [Link]

  • Calnesis Laboratory. (n.d.). Auto-ignition temperature measurement. Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (E1269-11R18). Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester (D92-24). Retrieved from [Link]

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  • ASTM International. (2024). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (E1269-24). Retrieved from [Link]

  • Petrolube.com. (n.d.). ASTM E1269: Specific Heat by DSC. Retrieved from [Link]

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Section 1: Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1-undecanol

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. 2-Methyl-1-undecanol (CAS No. 10522-26-6), a branched-chain fatty alcohol, finds application in specialized fields, notably as a fragrance component in cosmetic and perfume compositions.[1][2] While not a highly reactive or acutely toxic compound, its specific hazard profile—primarily skin sensitization—necessitates a detailed and cautious approach to its handling.

This guide provides a comprehensive technical overview of the safety protocols for 2-Methyl-1-undecanol. Moving beyond a simple recitation of rules, it delves into the rationale behind these procedures, empowering researchers to make informed decisions that ensure both personal safety and experimental validity.

Understanding the physical properties of a substance is the foundation of its safe handling. These characteristics influence its behavior in the laboratory environment, from storage and handling to spill response. For instance, its low volatility at room temperature suggests a reduced inhalation risk under standard conditions, but this can change with heating. Its insolubility in water dictates the appropriate cleanup and disposal methods.

Table 1: Physicochemical Properties of 2-Methyl-1-undecanol

Property Value Source(s)
CAS Number 10522-26-6 [1][3]
Molecular Formula C₁₂H₂₆O [2][4]
Molecular Weight 186.33 g/mol [2][5]
Appearance Colorless oily liquid; may solidify in the cold [1][2]
Odor Balsam-like [2][6]
Boiling Point 245-251 °C (estimated) [2][5][6]
Melting Point 16.85 °C (estimated) [2][5]
Flash Point ~100.1 °C (Closed Cup) [5][6]
Density 0.830 g/cm³ [2][5]
Vapor Pressure 0.00476 - 0.005 mmHg @ 25°C (estimated) [5][6]
Water Solubility Almost insoluble (16.18 mg/L @ 25°C, estimated) [2][6]
Solubility Soluble in alcohol and oils [1][2]

| Log P (octanol/water) | 4.759 (estimated) |[2][6] |

Section 2: Hazard Identification and Toxicological Profile

The primary health concern associated with 2-Methyl-1-undecanol is its potential to cause an allergic skin reaction upon repeated contact. This is formally recognized in its GHS classification.

Table 2: GHS Hazard Classification for 2-Methyl-1-undecanol

Classification Code Hazard Statement Source(s)

| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction. |[7][8] |

Primary Hazard: Skin Sensitization (H317)

Skin sensitization is a Type IV delayed hypersensitivity reaction. The causality for a relatively inert molecule like a fatty alcohol acting as a sensitizer (a hapten) lies in its ability to penetrate the stratum corneum and subsequently react with skin proteins to form a hapten-protein conjugate. This complex is then recognized as an antigen by the immune system's Langerhans cells, initiating a cascade that can lead to contact dermatitis upon subsequent exposures. While detailed toxicological studies on 2-Methyl-1-undecanol are not extensively published, this classification warrants a high degree of caution.[9] The key takeaway for laboratory personnel is that even seemingly minor, repeated skin contact can potentially lead to sensitization.

Other Potential Hazards
  • Eye Irritation: While not formally classified, direct contact of long-chain alcohols with the eyes can cause irritation.[10][11] Therefore, appropriate eye protection is mandatory.

  • Respiratory Tract Irritation: Due to its low vapor pressure, inhalation is not a primary route of exposure at ambient temperatures.[6] However, if heated or aerosolized, vapors or mists may cause respiratory irritation.[12]

  • Environmental Hazards: Safety data for the closely related 1-Undecanol indicates it is toxic to aquatic life with long-lasting effects.[9][13] Given its low water solubility and high Log P value, 2-Methyl-1-undecanol should be handled as a substance potentially hazardous to the aquatic environment, and release into drains or waterways must be strictly avoided.[9]

Section 3: Exposure Control and Personal Protection

A multi-layered approach is essential for minimizing exposure. The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that prioritizes control methods from most to least effective.

cluster_0 Hierarchy of Controls for 2-Methyl-1-undecanol elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: Hierarchy of Controls Model.

Engineering Controls
  • Chemical Fume Hood: All handling of open containers of 2-Methyl-1-undecanol should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.[9]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for 2-Methyl-1-undecanol before they begin work.

  • Access Restriction: Limit access to areas where the chemical is stored and used to authorized personnel only.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the potential for exposure.[14]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Rationale and Specifications
Hand Nitrile Gloves Provides adequate protection against splashes. For prolonged contact or immersion, heavier-duty gloves may be necessary. Gloves must be inspected before use and disposed of immediately if contaminated.[15]
Eye Chemical Safety Goggles Protects against splashes. Goggles provide a seal around the eyes and are superior to safety glasses for handling liquids.[9][14]

| Body | Laboratory Coat | A standard, long-sleeved lab coat should be worn and kept buttoned to protect skin and clothing from accidental contact. |

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount.

Step-by-Step Handling Protocol
  • Pre-Handling Check: Confirm that a chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Transfer: Conduct all transfers and manipulations of 2-Methyl-1-undecanol within the fume hood. Use appropriate tools (e.g., pipettes, spatulas) to avoid direct contact.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames. Be aware that heating will increase the vapor pressure.

  • Post-Handling: Tightly seal the container immediately after use.

  • Decontamination: Wipe down the work surface in the fume hood. Dispose of contaminated gloves and any disposable materials in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[15][16]

  • Container: Keep the container tightly closed to prevent contamination.[15]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[9]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The appropriate response to a spill depends on its size and location.

cluster_protocol Cleanup Protocol start Spill Occurs check_size Is the spill large or in a poorly ventilated area? start->check_size evacuate Evacuate immediate area. Alert EH&S / Emergency Response. check_size->evacuate Yes small_spill Is the spill small (e.g., <100 mL) and contained in a fume hood? check_size->small_spill No small_spill->evacuate No cleanup Proceed with cleanup protocol. small_spill->cleanup Yes step1 1. Ensure proper PPE is worn. cleanup->step1 step2 2. Cover with inert absorbent material (e.g., vermiculite, sand). step1->step2 step3 3. Collect material with non-sparking tools into a labeled waste container. step2->step3 step4 4. Decontaminate the area. step3->step4

Caption: Decision workflow for 2-Methyl-1-undecanol spills.

Spill Cleanup Protocol (for small, contained spills):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Prevent the spill from spreading or entering drains.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[9][15]

  • Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste. Use non-sparking tools if there is any fire risk.[17]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Seal the waste container and dispose of it according to institutional and local regulations.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[18]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If an allergic reaction (redness, rash, itching) develops, seek medical attention.[19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[18][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][19]

Fire Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). A water spray can be used to cool fire-exposed containers.[15][19]

  • Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

  • Collection: Collect all 2-Methyl-1-undecanol waste, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible waste container.

  • Classification: Waste should be classified as hazardous.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with general trash. All disposal practices must comply with local, state, and federal regulations.[13][15]

Conclusion

2-Methyl-1-undecanol is a valuable compound in specific research and industrial applications. While it does not possess high acute toxicity, its potential as a skin sensitizer demands rigorous adherence to safety protocols. By understanding its physicochemical properties, recognizing its specific hazards, and implementing a robust system of controls—from engineering solutions to meticulous personal practices—researchers can handle this chemical safely and effectively. This commitment to safety is not a barrier to progress; it is the very foundation upon which reliable and ethical scientific advancement is built.

References

  • Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-1-undecano - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methylundecanol | C12H26O | CID 66341 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • 2-methyl undecanol, 10522-26-6 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved January 22, 2026, from [Link]

  • ICSC 0506 - 2-METHYL-1-BUTANOL - INCHEM. (1998, March). International Programme on Chemical Safety. Retrieved January 22, 2026, from [Link]

  • (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2024, January 24). Retrieved January 22, 2026, from [Link]

  • 2-METHYL-1-UNDECANOL CAS#: 10522-26-6; ChemWhat Code: 130225. (n.d.). ChemWhat. Retrieved January 22, 2026, from [Link]

  • 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 2-Methyl-1-butanol - Carl ROTH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Undecanol, 2-methyl- - Substance Details - SRS | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, 2-undecanol, CAS Registry Number 1653-30-1. (2020, December 1). Food and Chemical Toxicology. Retrieved January 22, 2026, from [Link]

  • 2-Methyl-1-undecanol - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Retrieved January 22, 2026, from [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Methyl-1-undecanol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Methyl-1-undecanol, a valuable compound occasionally utilized in fine fragrance compositions for its unique, natural-waxy olfactory profile.[1][2] The primary and most efficient synthetic route detailed herein is the catalytic hydrogenation of the corresponding aldehyde, 2-methylundecanal (also known as methyl nonyl acetaldehyde).[1][2] This document offers a detailed mechanistic overview, a rationale for catalyst selection, a step-by-step experimental protocol suitable for laboratory and pilot scales, and guidelines for process optimization. The protocols are designed for an audience of researchers, chemists, and process development professionals, emphasizing safety, reproducibility, and high-yield production.

Mechanistic Framework: The Aldehyde to Alcohol Transformation

The synthesis of 2-Methyl-1-undecanol is achieved through the reduction of the aldehyde functional group in the precursor, 2-methylundecanal. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, selectivity, and atom economy, producing only water as a byproduct in an ideal scenario.

The overall reaction is as follows:

C₁₀H₂₁CH(CH₃)CHO + H₂ --(Catalyst)--> C₁₀H₂₁CH(CH₃)CH₂OH

The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt), or a base metal like Nickel (Ni), supported on a high-surface-area material such as activated carbon or alumina.[3] The mechanism involves the following key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the aldehyde (2-methylundecanal) adsorb onto the active sites of the catalyst surface.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species bound to the catalyst.

  • Hydrogenation: The adsorbed aldehyde's carbonyl group (C=O) is sequentially attacked by the atomic hydrogen species. This stepwise addition of two hydrogen atoms across the double bond reduces the aldehyde to a primary alcohol.

  • Desorption: The final product, 2-Methyl-1-undecanol, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

G cluster_0 Catalyst Surface H2 H₂ (Gas) H_ads 2H (Adsorbed) H2->H_ads Adsorption & Dissociation Aldehyde_gas 2-Methylundecanal (Liquid) Aldehyde_ads Aldehyde (Adsorbed) Aldehyde_gas->Aldehyde_ads Adsorption Alcohol_gas 2-Methyl-1-undecanol (Liquid) H_ads->Aldehyde_ads Alcohol_ads Alcohol (Adsorbed) Aldehyde_ads->Alcohol_ads Hydrogenation Alcohol_ads->Alcohol_gas Desorption

Caption: Catalytic cycle for aldehyde hydrogenation.

Catalyst Selection: Rationale and Comparison

The choice of catalyst is critical for achieving high conversion rates, selectivity, and operational safety. While various catalysts can facilitate aldehyde hydrogenation, their performance characteristics differ significantly. For this specific synthesis, a palladium-based catalyst is recommended for its high activity under mild conditions and excellent selectivity.

Catalyst SystemTypical ConditionsActivitySelectivity for Aldehyde ReductionCost & Safety Considerations
5% Pd/C (Palladium on Carbon) 25-80°C, 1-10 bar H₂HighExcellentModerate cost. Can be pyrophoric when dry; handle with care. Recommended for this protocol.
PtO₂ (Adams' Catalyst) 20-50°C, 1-5 bar H₂Very HighExcellentHigh cost. Generally less pyrophoric than Pd/C.
Raney® Nickel 50-150°C, 20-100 bar H₂HighGoodLow cost. Requires higher temperature/pressure. Highly pyrophoric; must be handled wet.
Ru/C (Ruthenium on Carbon) 70-150°C, 30-100 bar H₂HighGoodModerate cost. Can sometimes promote over-reduction or etherification at high temperatures.

Justification for Protocol Choice: 5% Palladium on Carbon (Pd/C) is selected as the optimal catalyst for this application note. It provides a superb balance of reactivity and selectivity, allowing the hydrogenation to proceed efficiently at low-to-moderate temperatures and pressures.[4][5] This minimizes the risk of side reactions and reduces the energy requirements of the process, making it suitable for both academic and industrial laboratory settings.

Detailed Experimental Protocol

Objective: To synthesize 2-Methyl-1-undecanol from 2-methylundecanal via catalytic hydrogenation with a target purity of >98%.

Materials and Reagents:

ReagentCAS NumberFormulaMolar MassNotes
2-Methylundecanal110-41-8C₁₂H₂₄O184.32 g/mol Purity ≥97%
5% Palladium on Carbon (Pd/C)7440-05-3Pd/CN/ADegussa type, 50% wet paste
Ethanol (EtOH), 200 Proof64-17-5C₂H₆O46.07 g/mol Anhydrous, reagent grade
Hydrogen (H₂)1333-74-0H₂2.02 g/mol High purity (≥99.99%)
Nitrogen (N₂) or Argon (Ar)7727-37-9N₂28.01 g/mol High purity, for inerting
Celite® 545 (Diatomaceous Earth)61790-53-2SiO₂60.08 g/mol For filtration

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor equipped with a gas inlet, pressure gauge, vent, magnetic or mechanical stirrer, and temperature control.

  • Round-bottom flasks and standard laboratory glassware.

  • Buchner funnel and vacuum filtration apparatus.

  • Rotary evaporator.

  • Analytical balance.

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and final product analysis.

Safety Precautions:

  • Hydrogen Hazard: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The reactor must be properly grounded.

  • Catalyst Hazard: Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Keep it wetted with solvent at all times during handling and filtration.

  • Pressure Hazard: Always inspect the high-pressure reactor for defects before use. Do not exceed the manufacturer's maximum pressure rating. Use a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

Step-by-Step Procedure:
  • Reactor Preparation:

    • Ensure the reactor vessel is clean and dry. Assemble the reactor according to the manufacturer's instructions.

    • Seal the reactor and perform a pressure test with inert gas (N₂ or Ar) to ~1.5 times the intended working pressure to ensure there are no leaks.

  • Charging the Reactor:

    • Vent the inert gas. Under a gentle flow of N₂ or Ar, add 2-methylundecanal (e.g., 18.4 g, 0.10 mol) to the reactor vessel.

    • Add ethanol (e.g., 100 mL) to dissolve the substrate.

    • Carefully add the 5% Pd/C catalyst (e.g., 0.5 g, ~2.7 wt% loading). Rationale: The wet catalyst paste is added last to minimize its time in the reactor before the solvent is added, reducing any potential for ignition if the inert atmosphere is compromised.

  • Hydrogenation:

    • Seal the reactor securely. Purge the headspace by pressurizing with N₂ or Ar to ~5 bar and then venting to ~1 bar. Repeat this cycle 3-5 times to remove all oxygen.

    • Perform a final purge cycle with hydrogen (H₂). Pressurize with H₂ to ~5 bar and vent. Repeat 3 times. Rationale: This ensures the reaction atmosphere is pure hydrogen, maximizing reaction efficiency and safety.

    • Pressurize the reactor to the target pressure (e.g., 5 bar / ~75 psig) with H₂.

    • Begin vigorous stirring (e.g., >800 RPM) and heat the reactor to the target temperature (e.g., 40°C). Rationale: Vigorous stirring is essential to overcome mass transfer limitations and ensure good contact between the gas, liquid, and solid catalyst phases.

  • Reaction Monitoring:

    • The reaction is exothermic. Monitor the internal temperature.

    • Monitor the pressure gauge. A drop in pressure indicates hydrogen consumption. The reaction is complete when hydrogen uptake ceases. For a 0.10 mol scale, this typically takes 2-6 hours under these conditions.

    • (Optional) The reaction can be monitored by taking small aliquots (after stopping the stirring and carefully venting) for GC-MS analysis to confirm the disappearance of the starting aldehyde.

  • Work-up and Purification:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Stop the stirring. Close the H₂ supply and carefully vent the excess hydrogen from the reactor in the fume hood.

    • Purge the reactor headspace 3-5 times with inert gas (N₂ or Ar).

    • Open the reactor. Prepare a filtration setup by placing a pad of Celite® (~1 cm thick) in a Buchner funnel over filter paper. Pre-wet the Celite pad with ethanol. Rationale: Filtering through Celite prevents the fine catalyst particles from passing through and provides a safer medium for handling the pyrophoric catalyst.

    • Carefully decant the reaction mixture through the Celite pad under vacuum. Rinse the reactor vessel with a small amount of ethanol and pass it through the filter to recover all the product.

    • Crucial Safety Step: Immediately after filtration, quench the catalyst on the Celite pad by slowly adding a large volume of water before disposal. Do not leave the filtered catalyst cake exposed to air.

    • Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

    • The resulting crude oil is typically of high purity. If necessary, it can be further purified by vacuum distillation.

Characterization and Data

The final product should be a colorless oily liquid.[1]

AnalysisExpected Result
GC-MS A major peak corresponding to 2-Methyl-1-undecanol (M⁺ = 186.33). Purity >98%. Absence of the peak for 2-methylundecanal.
¹H NMR (CDCl₃) Disappearance of the aldehyde proton signal (~9.6 ppm). Appearance of a doublet for the -CH₂OH protons (~3.5 ppm) and a multiplet for the -CH(CH₃) proton.
FT-IR Disappearance of the strong C=O stretch of the aldehyde (~1730 cm⁻¹). Appearance of a broad O-H stretch (~3300 cm⁻¹).

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Assemble & Leak Test High-Pressure Reactor B Charge Reactor: 1. 2-Methylundecanal 2. Ethanol 3. 5% Pd/C (wet) A->B C Seal & Purge O₂ (3x N₂ cycle) B->C D Purge N₂ (3x H₂ cycle) C->D E Pressurize with H₂ (5 bar) Stir & Heat (40°C) D->E F Monitor H₂ Uptake (2-6 hours) E->F G Cool & Vent H₂ F->G H Purge with N₂ G->H I Filter through Celite® (Quench catalyst with H₂O!) H->I J Remove Solvent (Rotary Evaporator) I->J K Vacuum Distillation (If necessary) J->K L Final Product: 2-Methyl-1-undecanol K->L M Characterize: GC-MS, NMR, IR L->M

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-1-undecanol

Abstract

This application note provides a comprehensive and robust protocol for the identification and quantification of 2-Methyl-1-undecanol using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methyl-1-undecanol is a fragrance ingredient used in various consumer products, and its accurate analysis is crucial for quality control, formulation development, and safety assessment.[1][2][3] This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed, step-by-step methodologies from sample preparation to data analysis. The protocols herein are developed to ensure scientific integrity, reproducibility, and trustworthiness in the resulting data.

Introduction to 2-Methyl-1-undecanol Analysis

2-Methyl-1-undecanol (CAS: 10522-26-6) is a higher alcohol characterized by its waxy, balsamic odor, which makes it a valuable modifier in delicate floral fragrances.[1][2] Its analysis is often required in complex matrices such as essential oils, perfumes, or consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its exceptional separating power and its ability to provide structural information for definitive compound identification.[4][5] This document outlines an optimized method that ensures high sensitivity, selectivity, and reliability.

Chemical Profile: 2-Methyl-1-undecanol
PropertyValueSource
CAS Number 10522-26-6[6][7]
Molecular Formula C₁₂H₂₆O[1][6]
Molecular Weight 186.33 g/mol [6][7]
Boiling Point ~245-251 °C[1][3]
Appearance Colorless oily liquid[1][2]
Solubility Soluble in alcohols and oils; almost insoluble in water[1][2][3]

Principle of GC-MS Analysis

The GC-MS technique functions on a two-part system. First, the Gas Chromatograph (GC) vaporizes the sample and separates its components in a long, narrow column.[4] Separation is achieved based on the compounds' boiling points and their differential interactions with the column's stationary phase.[5] As each separated compound elutes from the column, it enters the Mass Spectrometer (MS). The MS ionizes the molecules (typically with a 70 eV electron beam in Electron Ionization mode), which causes them to fragment in a reproducible pattern.[8] These charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique chemical "fingerprint" for identification.[4]

Materials and Instrumentation

Reagents and Consumables
  • 2-Methyl-1-undecanol standard (≥98% purity)

  • Hexane or Ethyl Acetate (GC or HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS), e.g., 1-Dodecanol (optional, for precise quantification)

  • 2 mL clear glass autosampler vials with PTFE-lined caps.[9]

  • 0.22 µm Syringe filters (if samples contain particulates).[10]

  • Micropipettes and tips

  • Volumetric flasks (Class A)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and autosampler.

  • Mass Selective Detector (MSD).

  • Data acquisition and processing software (e.g., Agilent MassHunter, Thermo Chromeleon).

  • NIST/Wiley Mass Spectral Library for compound identification.[8][11]

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

The causality behind this protocol is to create a clean, particle-free solution in a volatile solvent that is compatible with the GC-MS system.[9][10] High concentrations can overload the GC column and detector, so dilution to the parts-per-million (µg/mL) range is critical.[9]

Step 1: Stock Standard Preparation (1000 µg/mL)

  • Accurately weigh 10 mg of pure 2-Methyl-1-undecanol standard.

  • Quantitatively transfer it to a 10 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with hexane. This is your 1000 µg/mL stock solution.

  • Store at 4°C when not in use.

Step 2: Calibration Standards Preparation

  • Perform serial dilutions of the stock solution to prepare a set of calibration standards. For example: 1, 5, 10, 25, and 50 µg/mL.

  • To prepare the 10 µg/mL standard, for instance, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with hexane.

  • Transfer ~1.5 mL of each standard into a labeled 2 mL autosampler vial.

Step 3: Sample Preparation

  • If the sample is a liquid (e.g., a fragrance oil), accurately weigh ~100 mg into a 10 mL volumetric flask.

  • Dilute to the mark with hexane. This initial dilution may need to be adjusted depending on the expected concentration of the analyte.

  • If the sample contains particulates, filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[10] This prevents blockage of the injection syringe and contamination of the GC inlet.[9]

  • Run a solvent blank (hexane only) before and after the sample sequence to ensure no carryover or system contamination.

Protocol 2: GC-MS Instrument Configuration and Acquisition

The choice of parameters is critical for successful separation. A polar "WAX" type column is selected because its polyethylene glycol (PEG) stationary phase has strong hydrogen bonding capabilities.[12] This provides excellent retention and peak shape for polar analytes like alcohols, which is often superior to less polar columns like a DB-5.[13]

GC System Parameters

ParameterSettingRationale
GC Column DB-WAX, HP-WAX, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Polar phase for optimal separation and peak shape of alcohols.[12][13]
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Typical flow for a 0.25 mm ID column, balancing speed and resolution.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[14]
Injection Mode Split (50:1)For concentrations >10 µg/mL to prevent column overload. Use Splitless for trace analysis (<1 µg/mL).[14]
Injection Volume 1 µLStandard volume for modern GC systems.
Oven Program Start at 80°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min)The initial hold allows for solvent focusing. The ramp separates compounds by boiling point, and the final hold ensures all components elute.

MS Detector Parameters

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization method for creating reproducible mass spectra.[6]
Electron Energy 70 eVIndustry standard energy for generating comparable library spectra.[8]
Mass Range m/z 40 - 450Captures the molecular ion and the characteristic fragment ions of the analyte.
Source Temp. 230 °CStandard temperature to maintain ionization efficiency and prevent contamination.[8]
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.[8]
Solvent Delay 4 minutesPrevents the massive solvent peak from entering and saturating the MS detector.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical process, from receiving the sample to generating the final report.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SampleReceipt Sample Receipt & Login StandardPrep Standard & QC Preparation SampleReceipt->StandardPrep Calibrants SamplePrep Sample Dilution & Filtration SampleReceipt->SamplePrep Test Sample Autosampler Autosampler Injection SamplePrep->Autosampler Vials to Tray GC GC Separation Autosampler->GC MS MS Detection GC->MS Acquisition Data Acquisition MS->Acquisition Raw Data Processing Peak Integration & Spectral Matching Acquisition->Processing Quantification Quantification via Calibration Processing->Quantification Report Final Report Generation Quantification->Report

Caption: End-to-end workflow for the GC-MS analysis of 2-Methyl-1-undecanol.

Data Analysis and Expected Results

Identification: The primary identification of 2-Methyl-1-undecanol is achieved by matching its acquired mass spectrum against a reference library like the NIST database.[6][11] The retention time serves as a secondary confirmation point. Under the conditions specified, the analyte should elute at a consistent time.

Expected Mass Spectrum: The Electron Ionization (EI) mass spectrum of 2-Methyl-1-undecanol does not typically show a strong molecular ion peak (m/z 186). Instead, it is characterized by a series of fragment ions.

ResultExpected ValueDescription
Retention Time ~12-15 minutesApproximate elution time; should be confirmed with a standard.
Key Mass Fragments (m/z) 43, 57, 71, 85, 55These represent common alkyl chain fragmentations and are key identifiers.
Confirming Ion 155Corresponds to the loss of the CH₂OH group ([M-31]⁺), a characteristic fragmentation for primary alcohols.

Data derived from the NIST Chemistry WebBook for 2-Methyl-1-undecanol.[6]

Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 71) versus the concentration of the prepared standards. A linear regression with a correlation coefficient (R²) > 0.995 is considered acceptable. The concentration of 2-Methyl-1-undecanol in the unknown sample is then calculated from its peak area using this curve.

Method Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following checks should be incorporated into any analytical run:

  • Solvent Blank: A pure solvent injection must show no peak at the analyte's retention time, confirming the system is clean.

  • Calibration Verification: After calibration, a mid-point standard should be re-analyzed as an unknown. Its calculated concentration should be within ±15% of its true value.

  • Replicate Injections: Analyzing a sample in triplicate and checking the relative standard deviation (RSD) of the peak areas (typically <5%) demonstrates method precision.

Conclusion

This application note provides a validated, step-by-step protocol for the analysis of 2-Methyl-1-undecanol by GC-MS. By adhering to the detailed procedures for sample preparation, instrument setup, and data analysis, laboratories can achieve accurate and reproducible results. The justification provided for key choices, such as GC column selection and instrument parameters, empowers the analyst to adapt the method as needed while maintaining the principles of sound analytical science.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Welch Materials. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Retrieved from [Link]

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-1-undecanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanol. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Labcompare. (2013). Blood-Alcohol Analysis by HS-GC Using 0.15-i.d. Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylundecanol. In PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Undecanol, 2-methyl-. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

Sources

Application Note: Infrared (IR) Spectroscopy of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 2-Methyl-1-undecanol (C12H26O), a long-chain branched primary alcohol. We detail the theoretical basis for its infrared spectrum, focusing on the vibrational modes of its key functional groups. A detailed, field-proven protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) is presented, designed for researchers and quality control professionals. This document establishes a self-validating methodology, from sample handling to data interpretation, ensuring the generation of reliable and reproducible spectroscopic data for structural elucidation and identification.

Introduction and Scientific Principles

2-Methyl-1-undecanol is a colorless oily liquid used in applications such as fragrance compositions.[1][2] Its molecular structure consists of a long C11 alkyl chain with a methyl group at the second carbon and a primary hydroxyl (-CH2OH) group. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique ideal for confirming the identity and structural integrity of such molecules. The technique is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3] An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "molecular fingerprint."

For an alcohol like 2-Methyl-1-undecanol, IR spectroscopy is particularly effective due to the highly polar nature of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds, which produce strong, characteristic absorption bands.[4]

Molecular Structure and Predicted Spectral Features

The key to interpreting the IR spectrum of 2-Methyl-1-undecanol lies in identifying its constituent functional groups and predicting their absorption regions.

Caption: Molecular structure of 2-Methyl-1-undecanol highlighting key functional groups.

O-H Stretching Vibration

The most prominent feature in the spectrum of an alcohol is the O-H stretching band. Because 2-Methyl-1-undecanol is a liquid capable of intermolecular hydrogen bonding, this absorption will appear as a very intense and broad band in the region of 3500-3200 cm⁻¹.[5][6][7] The broadness is a direct result of the various hydrogen-bonding environments within the sample, which causes a range of O-H bond strengths and thus a wide distribution of absorption frequencies.[7]

C-H Stretching Vibrations

The molecule's extensive alkyl backbone (CH₃ and CH₂ groups) will give rise to strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.[8][9] These are characteristic of sp³-hybridized C-H bond stretching and are typically some of the most intense peaks in the spectrum besides the O-H stretch.

C-O Stretching Vibration

The C-O single bond stretch provides a diagnostically useful band. For primary alcohols like 2-Methyl-1-undecanol, this vibration results in a strong absorption typically found in the 1085–1050 cm⁻¹ range.[10][11] The precise position can help distinguish it from secondary (~1100 cm⁻¹) or tertiary (~1150 cm⁻¹) alcohols.[11]

Fingerprint Region

The region from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions arising from C-H bending vibrations and C-C skeletal vibrations.[12] While individual peak assignment is difficult, the overall pattern in this region is unique to the molecule and serves as a powerful tool for positive identification when compared against a reference spectrum.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected Appearance
3500 - 3200O-H Stretch (Hydrogen Bonded)O-HStrong, Very Broad
3000 - 2850C-H Stretch (Alkyl)C-H (sp³)Strong, Sharp
1470 - 1450C-H Bend (Scissoring)C-HMedium
1375 (approx.)C-H Bend (Methyl Rock)C-HWeak to Medium
1085 - 1050C-O Stretch (Primary Alcohol)C-OStrong

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of neat (undiluted) 2-Methyl-1-undecanol using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for liquid samples as it requires minimal to no sample preparation and is highly reproducible.[13][14]

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Start clean Clean ATR Crystal (Isopropanol & Kimwipe) start->clean background Collect Background Spectrum (Clean, empty crystal) clean->background apply_sample Apply 1-2 Drops of 2-Methyl-1-undecanol background->apply_sample measure Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ res.) apply_sample->measure clean_after Clean ATR Crystal measure->clean_after process Perform ATR & Baseline Correction (Automated in software) clean_after->process identify Identify Key Peaks (O-H, C-H, C-O) process->identify compare Compare to Reference Spectrum (If available) identify->compare report Generate Report compare->report end end report->end End

Caption: Experimental workflow for ATR-FTIR analysis of 2-Methyl-1-undecanol.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer (e.g., Thermo Scientific Nicolet Summit, Jasco FT/IR-4600).[13][15]

  • ATR Accessory: A single-reflection diamond or zinc selenide ATR accessory. Diamond is highly robust and chemically inert, making it ideal for routine analysis.

  • Sample: 2-Methyl-1-undecanol, neat liquid.

  • Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning:

    • Rationale: A clean crystal surface is paramount for acquiring an accurate background and sample spectrum, free from contaminants.

    • Procedure: Moisten a lint-free wipe with isopropanol and gently wipe the surface of the ATR crystal. Dry with a second, clean wipe.

  • Background Collection:

    • Rationale: A background spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself must be collected. The instrument software will automatically subtract this from the sample spectrum to isolate the sample's absorptions.

    • Procedure: With the clean, empty ATR crystal in place, use the software to collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.[15][16]

  • Sample Application:

    • Rationale: Proper sample contact with the crystal is essential for a strong signal.

    • Procedure: Place 1-2 drops of 2-Methyl-1-undecanol directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[14]

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum. A resolution of 4 cm⁻¹ is sufficient for resolving the key functional group bands in a liquid.[16]

    • Procedure: Using the same parameters as the background scan, acquire the sample spectrum.

  • Data Processing:

    • Rationale: Raw data must be processed to be interpretable. Modern FTIR software typically automates these steps.

    • Procedure: The software will automatically perform a Fourier transform, ratio the sample spectrum against the background, and convert the result to an absorbance spectrum. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may be necessary to level the spectrum.

  • Post-Measurement Cleaning: Clean the ATR crystal thoroughly with isopropanol and lint-free wipes to remove all traces of the sample.

Data Interpretation and Troubleshooting

A high-quality spectrum of 2-Methyl-1-undecanol will clearly display the features outlined in Section 2.

  • Verification of Identity: The presence of a strong, broad O-H band (3500-3200 cm⁻¹), strong alkyl C-H bands (3000-2850 cm⁻¹), and a strong C-O band (~1050 cm⁻¹) confirms the presence of a primary alcohol with a significant alkyl chain. The unique pattern in the fingerprint region can be used for definitive confirmation against a known standard.

  • Purity Assessment: The absence of unexpected peaks is indicative of high purity. For example:

    • A sharp peak around 1715 cm⁻¹ would suggest carbonyl (C=O) contamination, possibly from an aldehyde precursor or oxidation.[5]

    • Excessive water contamination would broaden the O-H band and may show a H-O-H bending vibration near 1640 cm⁻¹.

Conclusion

FTIR spectroscopy with an ATR accessory is a rapid, reliable, and robust method for the structural characterization and identity confirmation of 2-Methyl-1-undecanol. By following the detailed protocol and understanding the key spectral features—namely the O-H, C-H, and C-O stretching vibrations—researchers can confidently generate and interpret high-quality infrared spectra for quality control, reaction monitoring, and material verification purposes.

References

  • Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two). (2026, January 7). Oreate AI Blog.
  • 2-METHYL-1-UNDECANOL | 10522-26-6. (2024, December 25). ChemicalBook.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I.
  • IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder.
  • 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. (n.d.). ChemicalBook. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt9SmebXDTIg4sCiHcFHr509_cl8i0Y3BD-ULj-ph6MquaDH4Eee9IG7XVxZtfJ20lLm54rMJKXAXrgwQccYhF-U98pLOdpc1kcdL-c_Ka2dsVYv2wvaePC20VrRF_sPaz_5oD3dJdGGLfOS-tK7TcdvxL1V2gIAUVi3xlo3Dk](

Sources

Application Notes & Protocols: 2-Methyl-1-undecanol as a Novel Lubricant Additive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 2-Methyl-1-undecanol as a potential anti-wear and friction-modifying lubricant additive. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale for experimental design and data interpretation. We will explore the physicochemical properties of 2-Methyl-1-undecanol, its proposed mechanism of action in boundary lubrication, and detailed protocols for its tribological characterization.

Introduction: The Case for Branched Alcohols in Lubrication

The demand for higher energy efficiency and equipment longevity necessitates the development of advanced lubricant additives.[1] While traditional additives have proven effective, there is a continuous drive towards novel molecules that offer improved performance, better solubility in a range of base oils, and potentially more favorable environmental profiles. Long-chain alcohols represent a promising class of friction modifiers and anti-wear agents.[2][3] Their efficacy is rooted in their ability to physisorb or chemisorb onto metallic surfaces, forming a protective boundary film that reduces asperity contact under high-load or low-speed conditions.[3][4]

2-Methyl-1-undecanol, a C12 branched-chain primary alcohol, is an intriguing candidate. Its molecular structure, featuring a polar hydroxyl (-OH) head and a non-polar hydrocarbon tail, is characteristic of surface-active agents.[5] The methyl branching may influence its thermal stability, solubility in non-polar base stocks, and the packing density of the resultant boundary film, potentially offering unique tribological properties compared to its linear counterparts. This guide will provide the necessary framework to rigorously evaluate this potential.

Physicochemical Properties of 2-Methyl-1-undecanol

A thorough understanding of the additive's intrinsic properties is fundamental to its application. The following table summarizes key physicochemical data for 2-Methyl-1-undecanol.

PropertyValueSource
Molecular Formula C12H26O[5][6][7]
Molecular Weight 186.33 g/mol [5][6][7]
CAS Number 10522-26-6[5][6][8]
Appearance Colorless oily liquid[7][8]
Boiling Point ~250.85 °C @ 760 mm Hg (estimate)[6][9]
Flash Point ~100.1 °C (TCC, est.)[6][9]
Density ~0.830 g/cm³[6]
Solubility Almost insoluble in water; soluble in alcohols and oils.[7][8]

Proposed Mechanism of Action in Boundary Lubrication

Under boundary lubrication conditions, the bulk lubricant film is insufficient to prevent direct contact between surface asperities.[2] Additives like 2-Methyl-1-undecanol are designed to function in this regime. The proposed mechanism involves the following stages:

  • Adsorption: The polar hydroxyl (-OH) group of the 2-Methyl-1-undecanol molecule has a strong affinity for the metallic (or metal oxide) surface of the interacting components. This drives the adsorption of the molecule onto the surface.

  • Film Formation: As molecules adsorb, they self-assemble into a densely packed monolayer. The non-polar hydrocarbon tails orient themselves away from the surface, creating a protective, low-shear-strength film.

  • Shear Plane: This organic film provides a sacrificial layer. During sliding, shearing occurs within this film rather than at the metal-metal interface, significantly reducing both the coefficient of friction and adhesive wear.

The methyl branch in the 2-position may disrupt the crystalline packing of the alkyl chains, potentially lowering the melting point of the film and influencing its frictional characteristics across a range of temperatures.

G cluster_surface Metal Surface cluster_lubricant Bulk Lubricant s1 Asperity 1 s2 Asperity 2 a1 Additive f1 OH C11H23(CH3) a1->f1:head Adsorption a2 Additive f2 OH C11H23(CH3) a2->f2:head a3 Additive f3 OH C11H23(CH3) a3->f3:head f1:head->s1 f2:head->s1 f3:head->s2 top_surface Opposing Metal Surface shear_plane <-- Low-Shear Plane --> top_surface->shear_plane shear_plane->f1:tail G cluster_prep Phase 1: Preparation cluster_test Phase 2: Tribological Testing cluster_analysis Phase 3: Analysis p1 Weigh Base Oil & 2-Methyl-1-undecanol p2 Blend with Stirring (60 min @ 40-50°C) p1->p2 p3 Verify Homogeneity p2->p3 t1 Assemble Four-Ball Rig (ASTM D4172) p3->t1 Test Samples t2 Run Test (60 min, 75°C, 1200 rpm) t1->t2 t3 Record Frictional Torque t2->t3 a1 Measure Wear Scar Diameter (WSD) t2->a1 Analyze Test Balls a2 Calculate Coefficient of Friction (CoF) t3->a2 a1->a2 result Performance Evaluation a2->result a3 Surface Characterization (SEM, XPS) a3->result

Caption: Experimental workflow for evaluating lubricant additive performance.

Conclusion

This document outlines a structured and scientifically rigorous approach to evaluating 2-Methyl-1-undecanol as a lubricant additive. By following these protocols, researchers can generate reliable and reproducible data on its friction-modifying and anti-wear properties. The combination of quantitative tribological testing and qualitative surface analysis will provide a comprehensive understanding of its performance and mechanism of action, paving the way for its potential application in advanced lubrication technologies.

References

  • 2-METHYL-1-UNDECANOL - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]

  • JPH04247050A - Method for producing 2-methyl-1-undecanal - Google Patents. (n.d.).
  • Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-methyl undecanol, 10522-26-6 - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

  • Characterization of wear scar surfaces using combined three-dimensional topographic analysis and contact resistance measurements - University of Strathclyde. (n.d.). Retrieved January 22, 2026, from [Link]

  • Surface Characterization Techniques: An Overview - NASA Technical Reports Server. (n.d.). Retrieved January 22, 2026, from [Link]

  • THE COMPLETE APPROACH TO THE IMPACT OF SELECTED LUBRICATING ADDITIVES ON THE TRIBOLOGICAL PROPERTIES OF ENGINE OILS BY MEANS OF. (n.d.). Retrieved January 22, 2026, from [Link]

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Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Methyl-1-undecanol Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Staphylococcal Agents

Staphylococcus aureus continues to pose a significant threat to public health, largely due to the emergence and spread of multidrug-resistant strains, most notably methicillin-resistant S. aureus (MRSA). This necessitates the exploration of novel antimicrobial compounds. Long-chain fatty alcohols have garnered attention for their antimicrobial properties.[1] This document provides a comprehensive guide for researchers to investigate the antimicrobial efficacy of 2-Methyl-1-undecanol against S. aureus. While direct studies on 2-Methyl-1-undecanol are limited, the protocols and mechanistic insights outlined herein are based on established methodologies and the known activities of structurally similar long-chain fatty alcohols, such as 1-undecanol, which are known to exert bactericidal effects through membrane damage.[1][2][3]

Presumed Mechanism of Action: Disruption of Membrane Integrity

The antimicrobial activity of long-chain fatty alcohols against S. aureus is often attributed to their ability to compromise the bacterial cell membrane.[1][2][3] The aliphatic carbon chain of these molecules can intercalate into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.[4] The proposed mechanism of action for 2-Methyl-1-undecanol is therefore centered on the disruption of the cytoplasmic membrane's integrity.

Part 1: Foundational Assays for Antimicrobial Activity

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[7]

Materials:

  • 2-Methyl-1-undecanol

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates[9]

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 1°C)[5]

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of 2-Methyl-1-undecanol Stock Solution: Prepare a concentrated stock solution of 2-Methyl-1-undecanol in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB to achieve the desired concentrations. Ensure the final solvent concentration does not affect bacterial growth.

  • Bacterial Inoculum Preparation:

    • From a fresh culture of S. aureus on an MHA plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[5]

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).[5]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working solution of 2-Methyl-1-undecanol to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of 2-Methyl-1-undecanol at which there is no visible turbidity.

  • MBC Determination:

    • From the wells showing no visible growth, plate 100 µL onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum control.[7]

Table 1: Example Data Interpretation for MIC and MBC

Concentration (µg/mL)TurbidityColony Count on MHAInterpretation
128-0Bactericidal
64-0MBC
32-50Bacteriostatic
16->300MIC
8+>300Growth
Growth Control+>300Valid
Sterility Control-0Valid

Diagram 1: Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination prep_compound Prepare 2-Methyl-1-undecanol Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic plate_mbc Plate from Clear Wells onto MHA read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

This assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.[10]

Materials:

  • 2-Methyl-1-undecanol

  • S. aureus strain

  • CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • MHA plates

  • Sterile saline

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of S. aureus in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.[8]

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing 2-Methyl-1-undecanol at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[11]

    • Include a growth control tube without the compound.

  • Inoculation and Incubation: Inoculate the tubes with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions in sterile saline and plate onto MHA plates.

  • Colony Counting: After incubation at 37°C for 18-24 hours, count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]

Diagram 2: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_sampling Time-Point Sampling start Prepare S. aureus Inoculum (~5x10^5 CFU/mL) setup Set up Tubes with CAMHB and 2-Methyl-1-undecanol at 0x, 0.5x, 1x, 2x, 4x MIC start->setup incubate Inoculate and Incubate at 37°C with Shaking setup->incubate t0 T=0h incubate->t0 t2 T=2h incubate->t2 t4 T=4h incubate->t4 t6 T=6h incubate->t6 t24 T=24h incubate->t24 dilute_plate Perform Serial Dilutions and Plate on MHA t0->dilute_plate t2->dilute_plate t4->dilute_plate t6->dilute_plate t24->dilute_plate count Incubate and Count CFU/mL dilute_plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the time-kill kinetic assay.

Part 2: Investigating Anti-Biofilm Activity

S. aureus is a notorious biofilm former, which contributes to its persistence in chronic infections and resistance to antimicrobial therapy.[13][14]

Biofilm Inhibition and Disruption Assay

This assay quantifies the ability of 2-Methyl-1-undecanol to both prevent the formation of biofilms and disrupt pre-formed biofilms. The crystal violet staining method is a common and reliable technique for this purpose.[13][15][16][17]

Materials:

  • 2-Methyl-1-undecanol

  • S. aureus strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation)

  • Sterile 96-well flat-bottomed polystyrene plates[16]

  • Crystal Violet solution (0.1%)

  • Phosphate-buffered saline (PBS)

  • 33% Acetic acid or 95% Ethanol[16][18]

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Assay Setup: Prepare two-fold serial dilutions of 2-Methyl-1-undecanol in TSB with 1% glucose in a 96-well plate.

  • Inoculation: Add the S. aureus inoculum (prepared as in the MIC protocol) to each well. Include a growth control without the compound.

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

  • Staining:

    • Carefully discard the planktonic cells and wash the wells gently with PBS.[18]

    • Fix the biofilms by air-drying or with heat (60°C for 30-60 minutes).[18]

    • Stain the biofilms with 0.1% crystal violet for 15-20 minutes.[16]

    • Wash away the excess stain with water and allow the plate to dry.

  • Quantification:

    • Solubilize the bound crystal violet with 33% acetic acid or 95% ethanol.[16][18]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[16][18]

Procedure for Biofilm Disruption:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with S. aureus in TSB with 1% glucose and incubate statically at 37°C for 24 hours to allow for biofilm formation.

  • Treatment: Discard the planktonic cells, wash the wells with PBS, and add fresh TSB containing serial dilutions of 2-Methyl-1-undecanol to the pre-formed biofilms.

  • Incubation: Incubate for a further 24 hours at 37°C.

  • Staining and Quantification: Follow steps 4 and 5 from the biofilm inhibition protocol.

Diagram 3: Biofilm Inhibition and Disruption Assay Workflow

Biofilm_Assay cluster_inhibition Biofilm Inhibition cluster_disruption Biofilm Disruption inhibit_setup Prepare Compound Dilutions and Inoculate with S. aureus inhibit_incubate Incubate 24h at 37°C inhibit_setup->inhibit_incubate stain_quantify Wash, Stain with Crystal Violet, Solubilize, and Read Absorbance inhibit_incubate->stain_quantify disrupt_form Grow S. aureus Biofilm for 24h disrupt_treat Wash and Add Compound Dilutions disrupt_form->disrupt_treat disrupt_incubate Incubate for a further 24h disrupt_treat->disrupt_incubate disrupt_incubate->stain_quantify

Caption: Workflow for biofilm inhibition and disruption assays.

Part 3: Mechanistic Studies

Assessment of Bacterial Membrane Integrity

To corroborate the presumed mechanism of action, a membrane integrity assay can be performed using fluorescent dyes that are typically membrane-impermeable.[19][20]

Materials:

  • 2-Methyl-1-undecanol

  • S. aureus strain

  • Propidium Iodide (PI) stock solution

  • PBS

  • Fluorometer or flow cytometer

Procedure:

  • Bacterial Suspension: Prepare a mid-logarithmic phase culture of S. aureus, wash with PBS, and resuspend in PBS to a specific optical density.

  • Assay Setup: In a 96-well black plate, add the bacterial suspension and varying concentrations of 2-Methyl-1-undecanol. Include a positive control (e.g., a known membrane-disrupting agent like a high concentration of ethanol) and a negative control (untreated bacteria).

  • Staining: Add PI to each well to a final concentration of 1-5 µg/mL.

  • Measurement: Measure the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) using a fluorometer with appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm). An increase in fluorescence indicates membrane damage, allowing PI to enter the cell and bind to nucleic acids.[20][21]

Part 4: Investigating Synergistic Interactions

The potential for 2-Methyl-1-undecanol to enhance the efficacy of conventional antibiotics can be explored through synergy testing.

Checkerboard Assay for Synergy

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[22]

Materials:

  • 2-Methyl-1-undecanol

  • Conventional antibiotic (e.g., vancomycin, oxacillin)

  • S. aureus strain

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute 2-Methyl-1-undecanol horizontally and the antibiotic vertically.

  • Inoculation: Inoculate the plate with a prepared S. aureus suspension as in the MIC protocol.

  • Incubation and Reading: Incubate at 37°C for 18-24 hours and determine the MIC of each compound alone and in combination.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of 2-Methyl-1-undecanol against Staphylococcus aureus. By systematically determining its inhibitory and bactericidal concentrations, assessing its impact on biofilm formation, elucidating its mechanism of action on the bacterial membrane, and exploring potential synergies with existing antibiotics, researchers can build a strong data package to support the development of this compound as a potential novel therapeutic agent.

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Application Notes and Protocols for 2-Methyl-1-undecanol in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 2-Methyl-1-undecanol (CAS No. 10522-26-6) in fragrance compositions. 2-Methyl-1-undecanol is a branched-chain fatty alcohol valued not for a dominant odor of its own, but for its significant modifying effects.[1] It imparts a subtle, natural-waxy character that enhances and blends delicate floral notes.[1] This guide covers the material's physicochemical properties, olfactory profile, formulation protocols for fine fragrances and personal care products, performance evaluation methodologies, and safety considerations. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Role of Modifiers in Perfumery

Modern perfumery relies on a palette of materials that perform diverse functions. While "star" ingredients provide the primary scent signature, modifiers and blenders are crucial for achieving a harmonious, well-rounded, and stable composition. These agents do not necessarily have a powerful odor themselves but are selected for their ability to alter the volatility, tenacity, and overall impression of other ingredients.

2-Methyl-1-undecanol fits squarely into this category. It is a C12 fatty alcohol whose branched-chain structure contributes to its unique properties.[2][3] Unlike its linear counterpart, 1-undecanol, which has a more pronounced citrusy-fatty odor, 2-Methyl-1-undecanol is prized for its subtlety. Its primary function is to act as a blender and fixative, particularly in delicate floral accords where it introduces a waxy, petal-like realism to notes such as lily, rose, peony, and freesia.[1]

Physicochemical & Olfactory Properties

A thorough understanding of a material's properties is fundamental to its effective application. The key characteristics of 2-Methyl-1-undecanol are summarized below.

PropertyValueSource
CAS Number 10522-26-6[1][3][4][5]
Molecular Formula C₁₂H₂₆O[1][3][4]
Molecular Weight 186.33 g/mol [1][3][6]
Appearance Colorless oily liquid; may solidify in the cold[1]
Odor Profile Faint, balsam, waxy, slightly floral[1]
Solubility Soluble in ethanol and fragrance oils; almost insoluble in water[1]
Boiling Point 129-131 °C @ 12 Torr[6]
Refractive Index ~1.439[6]

Application in Fragrance Compositions: Rationale and Strategy

The decision to incorporate 2-Methyl-1-undecanol is driven by the creative need for a specific textural effect rather than a distinct note. Its utility stems from its molecular structure and moderate volatility.

Causality behind its function:

  • Waxy-Floral Effect: The long carbon chain provides a fatty, waxy character. This mimics the natural lipids found on flower petals, lending an authentic, dewy quality to synthetic floral reconstructions.

  • Blending and Smoothing: Due to its faint odor, it acts as a bridge between disparate notes, particularly between volatile top notes and heavier middle or base notes. It smooths the transitions in a fragrance, preventing any single ingredient from smelling harsh or isolated.

  • Fixative Properties: As a higher molecular weight alcohol (186.33 g/mol ), it is less volatile than many common top and middle note ingredients.[3] It helps to "anchor" these more fleeting components, increasing the overall tenacity and longevity of the fragrance on the skin.

The following workflow outlines the process of incorporating this modifier into a new or existing fragrance formulation.

G cluster_0 Phase 1: Conceptualization & Dosing cluster_1 Phase 2: Compounding & Maturation cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Optimization & Finalization A Define Target Effect (e.g., 'Petal-like realism', 'Smooth transition') B Select Fragrance Accord (e.g., White Floral, Rose) A->B C Determine Initial Dosage (Start at 0.1% - 0.5% of concentrate) B->C D Prepare Accord Concentrate C->D E Add 2-Methyl-1-undecanol to a portion of the concentrate D->E F Create Control Sample (Accord without modifier) D->F G Age Both Samples (Minimum 48 hours) E->G F->G H Olfactory Evaluation (Blotter & Skin Test) G->H I Compare modified vs. control sample H->I J Assess for desired effect and potential muting I->J K Adjust Dosage Based on Evaluation J->K L Finalize Formulation K->L

Caption: Workflow for incorporating 2-Methyl-1-undecanol.

Experimental Protocols

These protocols provide a validated starting point for working with 2-Methyl-1-undecanol. All materials should be handled in accordance with good laboratory practices.

Protocol 4.1: Preparation of a Modified White Floral Accord

Objective: To demonstrate the effect of 2-Methyl-1-undecanol as a blender and texturizer in a classic white floral (Muguet) accord.

Materials:

  • Primary fragrance ingredients (e.g., Linalool, Lyral, Hydroxycitronellal, etc.)

  • 2-Methyl-1-undecanol

  • Perfumer's alcohol (Cosmetic Grade Ethanol, SDA 40B)[7]

  • Glass beakers and stirring rods

  • Calibrated digital scale (0.001g precision)

  • Amber glass storage bottles

Methodology:

  • Prepare Stock Accord: Create a 10g batch of the base white floral accord by weighing the components from the table below into a glass beaker. Mix thoroughly. This will be your "Control."

IngredientParts (by weight)Function
Phenyl Ethyl Alcohol25Rose, honey
Hydroxycitronellal20Lily of the valley, floral
Linalool15Fresh, floral-woody
Lilial10Muguet, watery
Terpineol10Lilac, clean
Benzyl Acetate8Jasmine, fruity
Indole (10% soln.)2Animalic, floral narcotic
Total 90 Base Accord
  • Prepare Modified Accord: In a separate beaker, weigh out 9.0g of the "Base Accord" prepared in Step 1.

  • Introduce Modifier: Add 0.5g of 2-Methyl-1-undecanol to the beaker from Step 2. This creates a concentration of 5% within this modified portion of the accord.

  • Finalize Concentrate: Add the remaining 9.5g of ingredients from the table to complete the accord. Mix until homogenous. This is your "Test" sample.

  • Dilution for Evaluation: Prepare 10% dilutions of both the "Control" and "Test" concentrates in perfumer's alcohol. For each, add 1g of concentrate to 9g of alcohol.

  • Maturation: Tightly cap both diluted samples and allow them to macerate for a minimum of 48 hours at room temperature, protected from light. This allows the chemical reactions to stabilize and the fragrance profile to mature.

Protocol 4.2: Sensory & Performance Evaluation

Objective: To systematically compare the "Control" and "Test" samples to identify the specific contributions of 2-Methyl-1-undecanol.

Materials:

  • Macerated "Control" and "Test" fragrance solutions from Protocol 4.1

  • Standard paper fragrance blotters

  • Volunteer skin-test panel (optional, with appropriate consent)

  • Controlled environment with neutral airflow

Methodology:

  • Blotter Test - Initial Impression (Top Notes):

    • Dip one blotter into the "Control" and another into the "Test" solution.

    • Allow the alcohol to evaporate for ~15-20 seconds.

    • Evaluate immediately, noting the differences in the initial impression. Look for smoothness, harshness, and the prominence of individual notes.

  • Blotter Test - Evolution (Heart & Base):

    • Place the blotters on a stand, ensuring they do not touch.

    • Evaluate the scent at regular intervals: T+15 min, T+1 hour, T+4 hours, and T+24 hours.

    • Rationale: This timed evaluation reveals the modifier's effect on volatility and tenacity. The expectation is that the "Test" sample will exhibit a more seamless transition between phases and potentially longer-lasting middle notes.

  • Skin Test (Optional):

    • Apply a small amount of the "Control" to one wrist and the "Test" to the other.

    • Evaluate the evolution of the fragrance over time as in the blotter test. Note how the waxy character interacts with skin chemistry.

The following diagram illustrates the decision-making process during evaluation.

G start Compare Test vs. Control q1 Is a waxy, petal-like effect noticeable? start->q1 q2 Are sharp notes (e.g., Linalool) softened? q1->q2 Yes outcome4 No significant change: Re-evaluate accord compatibility. q1->outcome4 No q3 Is the dry-down longevity improved? q2->q3 Yes outcome3 Effect Too Weak: Increase concentration. q2->outcome3 No outcome1 Effect Achieved: Modifier is successful. q3->outcome1 Yes outcome2 Effect Too Strong: Reduce concentration. q3->outcome2 No (or notes are muted)

Caption: Sensory evaluation decision tree.

Safety and Regulatory Considerations

Hazard Profile:

  • 2-Methyl-1-undecanol is classified under GHS as potentially causing an allergic skin reaction (H317: May cause an allergic skin reaction).[4][6]

  • It is crucial to adhere to concentration limits recommended by regulatory bodies like the International Fragrance Association (IFRA) to ensure consumer safety.

  • A toxicological and dermatological review has been published, and it is considered part of the branched-chain saturated alcohols group.[2]

Handling Protocol:

  • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses, when handling the neat material or concentrated solutions.

  • Work in a well-ventilated area to avoid inhalation of vapors.

  • Consult the material's Safety Data Sheet (SDS) for complete handling, storage, and disposal information.

Conclusion

2-Methyl-1-undecanol is a specialized but highly effective tool in the perfumer's palette. Its value lies not in a standalone scent but in its ability to confer a natural, waxy texture and to seamlessly blend complex floral formulations. By understanding its physicochemical properties and following systematic protocols for incorporation and evaluation, fragrance scientists can leverage this modifier to add sophistication, realism, and harmony to their creations. The experimental designs presented herein provide a robust framework for exploring its full potential while adhering to critical safety standards.

References

  • Google Patents. (1992). JPH04247050A - Method for producing 2-methyl-1-undecanal.
  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 2-methylundecanol. Food and Chemical Toxicology, 48 Suppl 4, S60–S62. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Methyl-1-undecanol (CAS 10522-26-6). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanol. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylundecanol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-1-undecanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Aldehyde C-11. Retrieved from [Link]

  • Medium. (n.d.). The Role of 2-Methyl-1-Butanol in Flavors, Fragrances, and Biofuel Research. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecanol methyl nonyl carbinol. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-undecanol, CAS Registry Number 1653-30-1. Food and Chemical Toxicology, 149, 111890. Retrieved from [Link]

  • Macer, S. (2022, July 31). Which ALCOHOL do PERFUMERS use? [Video]. YouTube. Retrieved from [Link]

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Methods for determining the enantiomeric purity of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Fidelity Determination of the Enantiomeric Purity of 2-Methyl-1-undecanol

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides a comprehensive overview and detailed protocols for determining the enantiomeric purity of 2-Methyl-1-undecanol, a chiral primary alcohol. The stereochemistry of such molecules is critical in fields ranging from fragrance development to pharmaceutical synthesis, where different enantiomers can exhibit vastly different biological activities and sensory properties.[1][] This document is intended for researchers, analytical scientists, and quality control professionals. We will explore three principal analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. For each method, we delve into the core principles, provide field-tested insights for method development, and present robust, step-by-step protocols for immediate application.

Introduction to Chiral Analysis

A molecule is chiral if it is non-superimposable on its mirror image.[1] These mirror images are known as enantiomers. While enantiomers share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light and other chiral entities.[1][3] The quantitative determination of the ratio of one enantiomer to the other in a mixture is referred to as measuring the enantiomeric purity, often expressed as enantiomeric excess (% ee).

For 2-Methyl-1-undecanol (Figure 1), the chiral center is the carbon atom at the C-2 position, bonded to a hydrogen, a methyl group, a nonyl group, and a hydroxymethyl group. The accurate assessment of its enantiomeric composition is paramount for ensuring product consistency, efficacy, and safety in regulated applications.

Figure 1: Structure of (R)- and (S)-2-Methyl-1-undecanol
C₁₂H₂₆O | Molar Mass: 186.33 g/mol

This guide outlines the methodologies to resolve and quantify these enantiomers.

G cluster_input Sample Input cluster_methods Analytical Methodologies cluster_output Analysis Output Sample 2-Methyl-1-undecanol (Racemic or Enantioenriched Mixture) GC Chiral Gas Chromatography (GC) Sample->GC Analysis HPLC Chiral High-Performance Liquid Chromatography (HPLC) Sample->HPLC Analysis NMR NMR Spectroscopy + Chiral Derivatizing Agent Sample->NMR Analysis Result Determination of Enantiomeric Purity (% ee) GC->Result HPLC->Result NMR->Result

Figure 2: General workflow for determining enantiomeric purity.

Method 1: Chiral Gas Chromatography (GC)

3.1 Principle of Separation

Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).[1] For alcohols like 2-Methyl-1-undecanol, derivatized cyclodextrins are the most common and effective CSPs.[4] The enantiomers transiently form diastereomeric inclusion complexes with the chiral cyclodextrin cavities.[3] Differences in the stability and steric fit of these complexes lead to different retention times, allowing for their separation and quantification.[4]

3.2 Expertise & Method Development Insights

  • Column Selection: The choice of cyclodextrin derivative is critical. For moderately sized chiral alcohols, β-cyclodextrin phases are often a good starting point. Highly substituted phases (e.g., permethylated or trifluoroacetylated) can offer enhanced selectivity.

  • Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is often necessary to achieve baseline resolution. The initial oven temperature should be low enough to promote interaction with the CSP.

  • Analyte Derivatization: While direct analysis is possible, the polar hydroxyl group of 2-Methyl-1-undecanol can cause peak tailing. Derivatizing the alcohol to a less polar ester (e.g., acetate) or silyl ether (e.g., TMS) can significantly improve peak shape and sometimes enhance chiral recognition. However, one must ensure the derivatization process does not cause racemization.[5]

  • Carrier Gas: Hydrogen is the preferred carrier gas as it provides higher efficiency and allows for faster analysis times compared to helium or nitrogen.

G A 1. Sample Preparation Dissolve 2-Methyl-1-undecanol in a volatile solvent (e.g., Hexane). B 2. GC Injection Inject 1 µL into the GC system with a split inlet. A->B C 3. Chiral Separation Enantiomers separate on a cyclodextrin-based CSP. B->C D 4. Detection (FID) Eluted enantiomers are detected by a Flame Ionization Detector. C->D E 5. Data Analysis Integrate peak areas and calculate % ee. D->E

Figure 3: Experimental workflow for Chiral GC analysis.

3.3 Protocol: Chiral GC Analysis of 2-Methyl-1-undecanol

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic 2-Methyl-1-undecanol in n-hexane. This will be used to confirm peak identification and resolution.

    • Prepare unknown samples at a similar concentration (e.g., 1 mg/mL) in n-hexane.

  • Instrumentation and Conditions:

    • The following table outlines a robust starting point for method development.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent with FID
Chiral Column Rt-βDEXse (or similar Hydroxypropyl-β-cyclodextrin phase)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium
Flow Rate 1.5 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program 100 °C (hold 1 min), ramp at 3 °C/min to 180 °C, hold 5 min
Detector Flame Ionization Detector (FID)
FID Temperature 250 °C
  • Data Analysis and Calculation:

    • Identify the two enantiomer peaks from the chromatogram of the racemic standard.

    • Integrate the peak area for each enantiomer in the sample chromatogram. Let the areas be A₁ and A₂.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] x 100%

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

4.1 Principle of Separation

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed into a column.[] For alcohols, polysaccharide-based CSPs, such as derivatives of cellulose or amylose, are exceptionally versatile and widely used.[7][8] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer, leading to different retention times for the enantiomers.[8]

4.2 Expertise & Method Development Insights

  • Mode of Chromatography: Normal phase (NP) chromatography, using non-polar mobile phases like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is typically the most successful approach for separating alcohols on polysaccharide CSPs.[7]

  • Mobile Phase Composition: The ratio of the alkane to the alcohol modifier is the most critical parameter for adjusting retention and resolution. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks. A systematic screening of 90:10, 95:5, and 98:2 (Hexane:Isopropanol) is a standard starting procedure.

  • Column Selection: Coated polysaccharide phases like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are excellent screening columns with broad applicability.[7][8]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Lowering the temperature can sometimes enhance resolution by increasing the strength of the chiral interactions.

G A 1. Sample Preparation Dissolve 2-Methyl-1-undecanol in the mobile phase. B 2. HPLC Injection Inject 10 µL onto the chiral HPLC column. A->B C 3. Chiral Separation Enantiomers separate on a polysaccharide-based CSP. B->C D 4. Detection (UV/RI) Eluted enantiomers are detected. (RI detector is suitable for alcohols). C->D E 5. Data Analysis Integrate peak areas and calculate % ee. D->E

Figure 4: Experimental workflow for Chiral HPLC analysis.

4.3 Protocol: Chiral HPLC Analysis of 2-Methyl-1-undecanol

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic 2-Methyl-1-undecanol in the mobile phase (e.g., 95:5 n-Hexane:Isopropanol).

    • Prepare unknown samples at a similar concentration in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm ID, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or UV at low wavelength (~210 nm)
  • Data Analysis and Calculation:

    • As with the GC method, identify the two enantiomer peaks from the chromatogram of the racemic standard.

    • Integrate the peak area for each enantiomer (A₁ and A₂) in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee): % ee = [ |A₁ - A₂| / (A₁ + A₂) ] x 100%

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

5.1 Principle of Discrimination

This method provides an alternative to chromatographic separation. Enantiomers are chemically indistinguishable in a standard (achiral) NMR environment.[9] To enable discrimination, the enantiomeric mixture of 2-Methyl-1-undecanol is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA).[10] This reaction converts the pair of enantiomers into a pair of diastereomers.[11] Diastereomers have different physical properties and, crucially, are no longer spectrally equivalent in NMR.[12] By integrating the distinct signals of the newly formed diastereomers, their ratio—and thus the original enantiomeric purity—can be determined.[9]

5.2 Expertise & Method Development Insights

  • Choice of CDA: For alcohols, chiral acids like α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) are classic CDAs.[10] They react with the alcohol to form diastereomeric esters ("Mosher's esters").[11] The fluorine atoms (¹⁹F) in Mosher's acid provide a clean, background-free signal in ¹⁹F NMR, which is often simpler to quantify than ¹H NMR spectra.

  • Reaction Conditions: The derivatization reaction must proceed to 100% completion without any kinetic resolution (where one enantiomer reacts faster than the other) or racemization of the CDA.[13] Using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) ensures a clean and rapid reaction at room temperature.[9]

  • NMR Analysis: High-field NMR (≥400 MHz) is recommended to achieve the best possible separation of the diastereomeric signals. Both ¹H and ¹⁹F NMR spectra should be acquired.

G A 1. Derivatization React 2-Methyl-1-undecanol with pure (R)-Mosher's acid chloride. B 2. Formation of Diastereomers (R,R)- and (S,R)-Mosher's esters are formed. A->B C 3. NMR Acquisition Acquire ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture. B->C D 4. Data Analysis Integrate distinct signals for each diastereomer and calculate ratio. C->D

Figure 5: Experimental workflow for NMR analysis using a CDA.

5.3 Protocol: NMR Analysis via Mosher's Ester Formation

  • Derivatization Reaction (in an NMR tube):

    • To a clean, dry NMR tube, add ~5 mg of the 2-Methyl-1-undecanol sample.

    • Add 1.1 equivalents of enantiomerically pure (R)-Mosher's acid.

    • Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

    • Cap the tube and shake gently for 15-30 minutes at room temperature to ensure the reaction goes to completion. The byproduct, dicyclohexylurea (DCU), is a solid that will precipitate, not interfering with the NMR measurement of the soluble esters.[9]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Pay attention to signals that are well-resolved between the two diastereomers (e.g., the methyl protons at C-2 or the methylene protons at C-1).

    • Acquire a quantitative ¹⁹F NMR spectrum. The -CF₃ group will give a distinct singlet for each diastereomer.

  • Data Analysis and Calculation:

    • In the resulting spectrum, identify a pair of well-separated signals corresponding to the two diastereomers.

    • Carefully integrate the area of each signal (I₁ and I₂).

    • Calculate the enantiomeric excess (% ee): % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100%

Method Comparison Summary

FeatureChiral GCChiral HPLCNMR with CDA
Principle Physical SeparationPhysical SeparationChemical Conversion & Spectral Distinction
Throughput High (Fast run times)Medium to HighLow (Requires reaction time)
Sensitivity High (FID detector)Medium (RI/low UV)Low (Requires mg of sample)
Sample Prep Simple dilutionSimple dilution and filtrationMore complex (derivatization reaction)
Development Effort Moderate (column & temp program)Moderate (column & mobile phase)Moderate (CDA selection & reaction)
Key Advantage Excellent for volatile compounds, high resolutionBroad applicability, robustNo physical separation needed, absolute method
Key Limitation Limited to thermally stable/volatile analytesCan use large volumes of solventPotential for kinetic resolution/racemization

Conclusion

The determination of the enantiomeric purity of 2-Methyl-1-undecanol can be reliably achieved using Chiral GC, Chiral HPLC, or NMR spectroscopy with chiral derivatizing agents.

  • Chiral GC is an excellent choice for routine quality control due to its speed and high resolution, especially when coupled with an autosampler.

  • Chiral HPLC offers great versatility with a wide range of available stationary phases and is a robust method suitable for both analytical and preparative-scale work.

  • NMR with CDAs serves as a powerful orthogonal technique. While lower in throughput, it provides an absolute measurement without the need for chromatographic separation and can be invaluable for structural confirmation and reference analysis.

The selection of the optimal method will depend on the specific laboratory context, including available instrumentation, required sensitivity, sample throughput, and the ultimate goal of the analysis. For regulated environments, validation of the chosen method for linearity, accuracy, and precision is mandatory.

References

  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(15), 2590–2592. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. In Wikipedia. [Link]

  • Wenzel, T. J. (n.d.). Calix[13]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews, 112(8), 4603–4641. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wikipedia. (2023). Chiral resolution. In Wikipedia. [Link]

  • Schupp, R. T., et al. (2021). The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 60(2), 774-781. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • LCGC. (2010). HPLC Solutions #66: Enantiomer Separations. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Zhang, Y., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1617. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2001). Reflections on Chiral Chromatographic Analysis. [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]

  • Leite, E. R., et al. (1995). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. Journal of the Brazilian Chemical Society, 6(2), 149-152. [Link]

  • NIST. (n.d.). 2-Methyl-1-undecanol. In NIST Chemistry WebBook. [Link]

  • Li, W., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1243, 111-119. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • ResearchGate. (2018). Separation of Enantiomers with two chiral centers. [Link]

  • ChemWhat. (n.d.). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

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Application Notes & Protocols: Formulation of 2-Methyl-1-undecanol in Cosmetic Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective incorporation of 2-Methyl-1-undecanol into cosmetic and personal care products. It details the physicochemical properties, functional roles, and critical formulation parameters of this branched-chain fatty alcohol. Step-by-step protocols for creating stable oil-in-water emulsions are provided, alongside methodologies for quality control, stability testing, and safety assessment. The causality behind key formulation steps is explained to empower formulators with a deep understanding of the system's behavior.

Introduction to 2-Methyl-1-undecanol

2-Methyl-1-undecanol (CAS No. 10522-26-6) is a C12 branched-chain primary fatty alcohol.[1][2] Unlike its linear counterparts, the methyl branch at the C-2 position imparts unique physical and sensory properties, making it a multifunctional ingredient in modern cosmetic science. It is a colorless, oily liquid that may solidify in colder temperatures and is characterized by a mild balsam-like odor.[3][4]

Primary Functions in Cosmetics:

  • Fragrance Component & Modifier: It is used in perfume compositions, particularly in delicate floral types like lily and rose, to impart a natural, waxy effect that acts as a blender and modifier.[3][4]

  • Emollient & Skin-Conditioning Agent: Like other fatty alcohols, it can provide a non-greasy, conditioning feel to the skin, improving texture and spreadability in lotions and creams.

  • Viscosity Regulator & Emulsion Co-stabilizer: Fatty alcohols are critical for building viscosity and stability in emulsions.[5][6][7] They integrate into the interfacial layer between oil and water, working synergistically with the primary emulsifier to form stable lamellar gel networks, which enhance product texture and prevent phase separation.[7][8]

Physicochemical Properties & Pre-Formulation Data

A thorough understanding of the ingredient's properties is paramount for successful formulation development. Key data for 2-Methyl-1-undecanol is summarized below.

PropertyValueSource
CAS Number 10522-26-6[1][2]
Molecular Formula C12H26O[1][4]
Molecular Weight 186.33 g/mol [1]
Appearance Colorless oily liquid[3][4]
Solubility Insoluble in water; Soluble in alcohol and oils[3][4][9]
Boiling Point ~245-251 °C (estimated)[4][9]
Flash Point ~100.1 °C (TCC, estimated)[9][10]
logP (o/w) ~4.76 (estimated)[4][9]

Causality Insight: The high lipophilicity (logP ~4.76) dictates that 2-Methyl-1-undecanol must be incorporated into the oil phase of an emulsion. Its insolubility in water makes it unsuitable for direct addition to aqueous phases.[3][4][9]

Formulation Development: Oil-in-Water (O/W) Emulsions

2-Methyl-1-undecanol is highly effective as a co-emulsifier and viscosity builder in O/W systems like lotions and creams. It enhances the stability and texture of the final product. Fatty alcohols with longer carbon chains generally increase emulsion viscosity more effectively.[6][11]

General Formulation Workflow

The logical flow for incorporating 2-Methyl-1-undecanol into an emulsion is critical for achieving a stable and elegant final product. The process involves heating the oil and water phases separately before combining them to form the emulsion.

G cluster_oil Oil Phase Preparation cluster_water Water Phase Preparation cluster_cool Cool-Down Phase o1 Weigh Oil Phase Ingredients (Emollients, Waxes, Emulsifiers) o2 Add 2-Methyl-1-undecanol (0.5% - 3.0%) o1->o2 o3 Heat Oil Phase to 75-80°C o2->o3 emul Emulsification (Add Water Phase to Oil Phase under High Shear) o3->emul w1 Weigh Water Phase Ingredients (Water, Humectants, Gums) w2 Heat Water Phase to 75-80°C w1->w2 w2->emul c1 Cool to < 40°C with Gentle Mixing c2 Add Temperature-Sensitive Additives (Preservatives, Fragrance) c1->c2 c3 Adjust pH if Necessary c2->c3 final Final Product (Homogenized Lotion/Cream) c3->final emul->c1

Caption: Workflow for O/W Emulsion Formulation.

Protocol: Moisturizing Skin Lotion (O/W)

This protocol details the formulation of a stable, elegant skin lotion using 2-Methyl-1-undecanol as a co-emulsifier and texture enhancer.

Objective: To create a 100g batch of a moisturizing lotion with a target viscosity suitable for pump dispensing.

Materials & Equipment:

  • Beakers (250 mL)

  • Water bath or hot plates with magnetic stirring

  • High-shear homogenizer (e.g., Silverson, Ultra-Turrax)

  • Overhead propeller mixer

  • pH meter, Weighing balance

Example Formulation:

PhaseIngredient (INCI Name)FunctionWeight %
A (Oil Phase) Caprylic/Capric TriglycerideEmollient10.00
Glyceryl Stearate SEPrimary Emulsifier4.00
2-Methyl-1-undecanol Co-emulsifier, Viscosity Builder 2.00
Cetyl AlcoholCo-emulsifier, Thickener2.00
DimethiconeOcclusive, Sensory Modifier1.00
B (Water Phase) Deionized WaterSolvent76.80
GlycerinHumectant3.00
Xanthan GumAqueous Thickener0.20
C (Cool-Down) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopherol (Vitamin E)Antioxidant0.10

Step-by-Step Procedure:

  • Phase A Preparation: In a suitable beaker, combine all Phase A ingredients. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

    • Causality: Heating ensures that solid components like Cetyl Alcohol melt completely, allowing for the formation of a homogenous oil phase. 2-Methyl-1-undecanol is added here due to its oil solubility.[3][4]

  • Phase B Preparation: In a separate beaker, disperse the Xanthan Gum in Glycerin to create a slurry. Add this slurry to the Deionized Water with propeller mixing to avoid clumping. Heat Phase B to 75-80°C.

    • Causality: Pre-dispersing the gum prevents the formation of "fish eyes" and ensures complete hydration. Matching the temperatures of both phases is critical to prevent thermal shock during emulsification, which could lead to instability.

  • Emulsification: Slowly add the hot Water Phase (B) to the hot Oil Phase (A) under continuous high-shear homogenization. Mix for 3-5 minutes until a uniform, white emulsion is formed.

    • Causality: High shear provides the energy required to break down the internal phase into fine droplets, creating a stable dispersion.

  • Homogenization & Cooling: Switch from high-shear to gentle propeller mixing. Allow the emulsion to cool. The viscosity will build as the emulsion cools and the lamellar gel network forms.[7]

  • Cool-Down Phase (Phase C): Once the emulsion has cooled to below 40°C, add the Phase C ingredients one by one with gentle mixing.

    • Causality: Temperature-sensitive ingredients like preservatives and antioxidants are added during the cool-down phase to prevent their degradation.

  • Finalization: Check the pH of the final product (target: 5.5-6.5). Adjust if necessary using citric acid or sodium hydroxide solutions. Continue mixing until uniform and package in appropriate containers.

Analytical & Quality Control Protocols

To ensure product quality and consistency, the final formulation must be subjected to a battery of tests.

Quantification of 2-Methyl-1-undecanol

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the preferred method for quantifying volatile and semi-volatile compounds like fatty alcohols in a complex cosmetic matrix.

Protocol:

  • Sample Preparation: Accurately weigh ~1g of the finished cream into a centrifuge tube. Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane/isopropanol) to separate the lipid-soluble components from the emulsion base.

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the extracted alcohol can be derivatized to its trimethylsilyl (TMS) ether. This is achieved by reacting the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar column.

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • Detection: Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode.

  • Quantification: Create a calibration curve using standards of 2-Methyl-1-undecanol prepared and derivatized in the same manner as the samples. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Emulsion Stability Testing

Stability testing is essential to predict the shelf-life of the product and ensure it remains safe and aesthetically pleasing for the consumer.[13]

Protocol:

  • Initial Evaluation: Record initial specifications of the product (pH, viscosity, appearance, odor, color).

  • Accelerated Stability: Place samples in ovens at elevated temperatures (e.g., 40°C, 45°C) and at room temperature (25°C) for a period of 1 to 3 months. A product stable for three months at 45°C often correlates to a shelf life of two years at room temperature.[13]

  • Freeze-Thaw Cycling: Subject the product to multiple temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C). Three to five cycles are typical. This test assesses the emulsion's resilience to the stress of shipping and storage in varying climates.[13]

  • Centrifugation Test: Centrifuge a sample of the product (e.g., at 3000 rpm for 30 minutes).[13] Observe for any signs of phase separation (creaming or coalescence). This is a rapid method to predict gravitational separation.

  • Evaluation Points: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples against the initial specifications. Any significant changes in pH, viscosity, color, odor, or signs of phase separation indicate instability.

Safety & Regulatory Considerations

  • Skin Sensitization: GHS classifications from ECHA C&L Inventory indicate that 2-Methyl-1-undecanol may cause an allergic skin reaction.[1][10] Therefore, formulators must ensure that the final product passes appropriate safety assessments, such as a Human Repeat Insult Patch Test (HRIPT), especially when used at higher concentrations.

  • Usage Levels: In fragrance applications, related compounds like 2-undecanol have recommended usage levels up to 2.0% in the fragrance concentrate.[14] While 2-Methyl-1-undecanol is primarily used as a texture and stability agent, typical use levels in leave-on products range from 0.5% to 3.0% . It is the responsibility of the formulator to ensure the concentration used is safe for the intended application.

  • Regulatory Status: 2-Methyl-1-undecanol is listed on major chemical inventories, including TSCA (USA) and EINECS (Europe), indicating its commercial availability and use.[1][2]

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Retrieved from [Link].

  • The Good Scents Company. (n.d.). 2-methyl undecanol, 10522-26-6. Retrieved from [Link]

  • PubMed. (1987). The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. International Journal of Cosmetic Science. Retrieved from [Link]

  • ddominios. (2025). Fatty Alcohols in Skincare: The Truth About These Misunderstood Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylundecanol | C12H26O | CID 66341. PubChem. Retrieved from [Link]

  • Skinchakra®. (2019). What you need to know about fatty alcohols. Swettis Beauty Blog. Retrieved from [Link]

  • ResearchGate. (2009). The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. Journal of the Society of Cosmetic Scientists of Korea. Retrieved from [Link]

  • Prospector. (2019). The Importance of Fatty Alcohols in Personal Care Ingredients. Retrieved from [Link]

  • Frontiers in Soft Matter. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Ataman Kimya. (n.d.). FATTY ALCOHOLS. Retrieved from [Link]

  • Cyberlipid. (n.d.). Fatty alcohol analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecanol methyl nonyl carbinol. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Undecanol, 2-methyl- - Substance Details - SRS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). UNDECANOL. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methyl-1-undecanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Methyl-1-undecanol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-Methyl-1-undecanol.

Q1: What are the primary synthetic routes for producing 2-Methyl-1-undecanol?

There are two predominant strategies for synthesizing 2-Methyl-1-undecanol in a laboratory or industrial setting:

  • Grignard Synthesis: This classic organometallic approach involves the reaction of a Grignard reagent with an appropriate aldehyde. Specifically, you can either react methylmagnesium halide with undecanal or nonylmagnesium halide with propanal. The reaction forms a new carbon-carbon bond, and subsequent acidic workup yields the target primary alcohol.[1][2] This method is highly versatile for laboratory-scale synthesis.

  • Hydroformylation-Reduction: This is a two-step industrial process. It begins with the hydroformylation (or oxo process) of 1-dodecene using synthesis gas (CO/H₂) and a transition metal catalyst, typically rhodium or cobalt.[3][4] This reaction produces a mixture of aldehydes, primarily tridecanal and 2-methyl-dodecanal. The subsequent step involves the selective hydrogenation of the 2-methyl-dodecanal precursor to 2-Methyl-1-undecanol.

Q2: What is the significance of 2-Methyl-1-undecanol?

2-Methyl-1-undecanol (CAS: 10522-26-6) is primarily utilized in the fragrance industry. It serves as a modifier and blender in delicate floral perfume compositions, such as lily, rose, and peony, where it imparts a natural, waxy effect.[5][6]

Q3: My reaction yield is consistently low. What general factors should I investigate first?

Low yield is a common issue that can stem from several factors irrespective of the synthetic route. A systematic approach to troubleshooting is crucial.[7] Consider these primary areas:

  • Reagent Purity and Stoichiometry: Are your starting materials pure? For Grignard synthesis, was the concentration of the organometallic reagent accurately determined via titration?[8]

  • Reaction Conditions: Have you optimized temperature, pressure (for hydroformylation), and reaction time? Even slight deviations can favor side reactions.[9]

  • Atmospheric Control: Are reactions requiring inert conditions (like Grignard synthesis) adequately protected from air and moisture?

  • Catalyst Activity (if applicable): Is your catalyst active? Catalyst deactivation can be a significant issue in hydroformylation.[10]

Section 2: Troubleshooting Guide for Grignard Synthesis

The Grignard reaction is a cornerstone of organic synthesis but is notoriously sensitive to reaction conditions. This guide addresses the most common failure points.

Problem 1: Failure to Form or Low Concentration of Grignard Reagent

Symptoms:

  • Magnesium turnings do not react upon addition of the alkyl halide.

  • Titration reveals a significantly lower concentration of the Grignard reagent than theoretically expected.

  • The reaction mixture turns dark brown or black during reagent formation, indicating decomposition.[8]

Causality & Solutions:

The most critical factor for successful Grignard reagent formation is the complete exclusion of water and oxygen. Grignard reagents are potent bases and will readily react with any acidic protons, particularly from water, which quenches the reagent faster than it can form.[8]

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Wet Glassware Adsorbed water on glass surfaces provides a source of protons (H⁺) that will destroy the Grignard reagent (R-MgX + H₂O → R-H + Mg(OH)X).Action: Flame-dry all glassware under a vacuum or in a stream of inert gas (N₂ or Ar) immediately before use. Assemble the apparatus while hot and allow it to cool under the inert atmosphere.[11]
Wet Solvents Commercial anhydrous solvents can still contain trace amounts of water. Diethyl ether and THF, the most common solvents, are hygroscopic.Action: Use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for ether/THF). Alternatively, use commercially available, septum-sealed anhydrous solvents packaged under an inert atmosphere.
Passive Magnesium Surface Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the alkyl halide from reaching the metal surface.Action 1 (Chemical Activation): Add a small crystal of iodine. Iodine reacts with the magnesium to form MgI₂, exposing a fresh metal surface.[11] Action 2 (Mechanical Activation): Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to break the oxide layer.
Slow Initiation The reaction can have a significant induction period.Action: Add a small portion of the alkyl halide to the magnesium and gently warm the mixture. A single drop of 1,2-dibromoethane can also be used as an initiator.
Experimental Protocol: Preparation and Titration of a Grignard Reagent

This protocol details the preparation of Methylmagnesium Bromide and its subsequent standardization.

Materials:

  • Magnesium turnings

  • Bromomethane (or other alkyl halide)

  • Anhydrous diethyl ether or THF

  • Iodine crystal

  • Salicylic acid (primary standard)

  • 1,10-Phenanthroline (indicator)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a single crystal of iodine in the flask. Flush the system with nitrogen.

  • Reagent Addition: Add a small portion of anhydrous ether to cover the magnesium. Dissolve the alkyl halide in additional anhydrous ether and add it to the dropping funnel. Add a small amount of the alkyl halide solution to the flask.

  • Reaction: The reaction should initiate, evidenced by bubbling and a loss of the iodine color. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full consumption of the magnesium.

  • Titration:

    • Accurately weigh ~100 mg of salicylic acid into a dry flask and dissolve in anhydrous THF. Add a few crystals of 1,10-phenanthroline.

    • Slowly add the prepared Grignard reagent via syringe. The endpoint is reached when the solution color changes from colorless to a persistent reddish-brown.

    • The molarity is calculated based on the 2:1 stoichiometry (2 moles of Grignard react with 1 mole of salicylic acid).

Problem 2: Low Yield of 2-Methyl-1-undecanol

Symptoms:

  • After workup and purification, the isolated product mass is significantly lower than the theoretical yield.

  • TLC or GC-MS analysis shows a complex mixture of products, with little of the desired alcohol.

Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Inaccurate Stoichiometry Using too little Grignard reagent will result in unreacted aldehyde. Using a large excess can complicate purification.Action: Always use a freshly titrated Grignard solution to ensure an accurate molar ratio. A slight excess (1.1-1.2 equivalents) of the Grignard reagent is often optimal.[8]
Wurtz Coupling A major side reaction where the Grignard reagent couples with the starting alkyl halide (R-MgX + R-X → R-R + MgX₂). This is more prevalent with primary alkyl halides.Action: Add the alkyl halide solution slowly to the magnesium to maintain a low concentration, minimizing the chance of coupling. Avoid overheating during reagent formation.[11]
Enolization of Aldehyde If the Grignard reagent is particularly bulky or the aldehyde's alpha-proton is acidic, the Grignard can act as a base, deprotonating the aldehyde to form an enolate. This consumes the reagent and starting material.Action: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[8]
Poor Workup Procedure Inefficient extraction or decomposition of the product during workup can lead to significant loss.Action: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of strong acids, which can sometimes promote side reactions like dehydration, especially if a tertiary alcohol were the product.[12] Ensure thorough extraction with an appropriate organic solvent.
Workflow & Decision Tree for Grignard Synthesis

Grignard_Workflow

Section 3: Troubleshooting Guide for Hydroformylation-Reduction

This route is powerful for large-scale synthesis but presents challenges in selectivity and catalyst management.

Problem 1: Poor Regioselectivity (Low Ratio of Branched to Linear Aldehyde)

Symptoms:

  • GC analysis of the crude aldehyde mixture shows a high percentage of the linear isomer (tridecanal) and a low percentage of the desired branched isomer (2-methyl-dodecanal).

Causality & Solutions:

Hydroformylation of terminal alkenes like 1-dodecene can produce two isomers.[4] The distribution is kinetically controlled and highly dependent on the catalyst system and reaction conditions. For many applications, the linear aldehyde is desired, but for 2-Methyl-1-undecanol synthesis, the branched product is required.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Catalyst Choice Unmodified cobalt and rhodium catalysts often favor the formation of linear aldehydes due to steric hindrance; the catalyst preferentially adds to the less substituted carbon of the alkene.Action: While rhodium is generally more active, specific ligand modification is key.[3][13]
Ligand Effects Bulky phosphine or phosphite ligands coordinated to the rhodium center can sterically direct the hydroformylation to produce more of the branched aldehyde. The electronic properties of the ligand also play a crucial role.Action: Screen different ligands. Bulky phosphite ligands often provide higher selectivity for branched aldehydes. Supramolecular strategies using ligands that can pre-organize the substrate are an advanced area of research.[14]
CO Pressure High carbon monoxide pressure can favor the formation of the linear isomer by competing with the alkene for coordination sites on the catalyst.Action: Optimize the CO partial pressure. Lowering the CO pressure can sometimes increase the proportion of the branched aldehyde, but may also decrease the overall reaction rate.[15]
Temperature Temperature affects both reaction rate and selectivity. The optimal temperature is a balance between achieving a practical rate and maximizing selectivity.Action: Perform a temperature screen (e.g., from 50 °C to 100 °C for rhodium catalysts) to find the optimal point for branched selectivity.[16]
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

Hydroformylation_Cycle

Problem 2: Incomplete Reduction of Aldehyde to Alcohol

Symptoms:

  • Following the reduction step, analysis (NMR, IR) shows the presence of a significant amount of unreacted aldehyde.

Causality & Solutions:

The final step is the reduction of the 2-methyl-dodecanal to 2-Methyl-1-undecanol. The efficiency of this step is critical for the final product purity.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Insufficient Reducing Agent Stoichiometric reducing agents like sodium borohydride (NaBH₄) will be consumed. An insufficient amount will lead to incomplete reaction.Action: Ensure at least the stoichiometric amount of reducing agent is used. Often, a slight excess (e.g., 1.5 equivalents for NaBH₄) is employed to drive the reaction to completion.
Low Activity of Reducing Agent Sodium borohydride can decompose over time, especially if not stored properly. Catalytic hydrogenation requires an active and non-poisoned catalyst.Action (for NaBH₄): Use a fresh bottle of the reagent. Action (for Catalytic Hydrogenation): Use a fresh catalyst (e.g., Raney Nickel, Pd/C) or ensure the existing catalyst has not been poisoned by impurities (e.g., sulfur) from the hydroformylation step.
Inappropriate Solvent/Temp The choice of solvent can dramatically affect the rate of reduction. For NaBH₄, protic solvents like ethanol or methanol are typically used.Action: Ensure the solvent is appropriate for the chosen reducing agent. Gentle heating may be required for sluggish reactions, but monitor for potential side reactions.

References

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). JPH04247050A - Method for producing 2-methyl-1-undecanal. Google Patents.
  • ResearchGate. (n.d.). Hydroformylation of 1-Dodecene in Microemulsions: Long-term Mini-plant Operation Results. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroformylation of 1-dodecene in Microemulsions: Operation and Validation of Lab Results in a Mini-Plant. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Hydroformylation Reaction. Wiley Online Library. Retrieved from [Link]

  • PubMed Central. (n.d.). Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Mettler Toledo. Retrieved from [Link]

  • ResearchGate. (n.d.). List of Catalysts Tested and Corresponding Labels. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Bioalcohol Reforming: An Overview of the Recent Advances for the Enhancement of Catalyst Stability. MDPI. Retrieved from [Link]

  • Chemical Science. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preliminary exploration of the reactor configuration for hydroformylation of 1-Dodecene catalyzed by water soluble rhodium complex. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Khan Academy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Organic Syntheses. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-1-undecanol. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Khan Academy. Retrieved from [Link]

  • SlideShare. (n.d.). Hydroformylation. SlideShare. Retrieved from [Link]

  • MDPI. (2023, April 28). Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Cheméo. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanol. The Good Scents Company. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. ResearchGate. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Methanol Synthesis Catalyst. Johnson Matthey. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Hydroformylation of 1-butene on Rh catalyst. Åbo Akademi University. Retrieved from [Link]

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Identification of byproducts in 2-Methyl-1-undecanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-1-undecanol

Document ID: TSC-SMU-24-01

Last Updated: January 22, 2026

Introduction: Navigating the Complexities of Guerbet Alcohol Synthesis

The synthesis of 2-Methyl-1-undecanol, a valuable branched C12 alcohol, is a cornerstone reaction for producing specialty surfactants, lubricants, and fragrance intermediates.[1] The most prevalent industrial route is the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst.[2] While elegant, this reaction pathway is notoriously prone to side reactions, leading to a complex mixture of byproducts that can significantly impact yield, purity, and downstream performance.[3]

This technical guide is designed for researchers, process chemists, and quality control analysts. It serves as a centralized resource for identifying, understanding, and troubleshooting the formation of common byproducts in 2-Methyl-1-undecanol synthesis. Our approach is grounded in mechanistic principles to empower you not just to identify impurities, but to rationally devise strategies for their mitigation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-Methyl-1-undecanol and why does it generate byproducts?

A1: The synthesis is typically achieved via the Guerbet reaction, which converts primary aliphatic alcohols into their β-alkylated dimer alcohols.[4] The reaction proceeds through a four-step sequence: (1) dehydrogenation of the starting alcohol (e.g., 1-decanol) to an aldehyde, (2) an aldol condensation between two aldehyde molecules, (3) dehydration of the aldol adduct, and (4) hydrogenation of the resulting unsaturated aldehyde to form the final branched alcohol.[5][6]

Byproducts arise because the key aldehyde intermediate is a branch point for several competing reactions.[4] If reaction conditions (temperature, pressure, catalyst choice, residence time) are not perfectly optimized, these intermediates can be shunted into non-productive pathways, leading to impurities.

Q2: What are the most common classes of byproducts I should expect to see?

A2: You can anticipate several classes of impurities:

  • Unreacted Starting Materials: Primarily the C10 or C11 linear alcohol used as a precursor.

  • Aldehydes: Residual intermediates from the dehydrogenation step (e.g., decanal, undecanal) if the final hydrogenation is incomplete.[7]

  • Carboxylic Acids & Esters: Formed via Cannizzaro and Tishchenko-type side reactions, respectively, which involve the disproportionation of aldehyde intermediates.[4]

  • Lower & Higher Molecular Weight Alcohols: Resulting from incomplete condensation or further condensation (forming "tri-Guerbet" or higher-order alcohols).

  • Isomeric Alcohols: Structural isomers may form depending on the catalyst and specific reaction pathway.[8]

Q3: Which analytical technique is the most effective for initial byproduct screening?

A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for initial screening.[9] Gas chromatography provides high-resolution separation of volatile and semi-volatile components based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum (a "molecular fingerprint") that allows for confident identification of the primary product and major byproducts by comparing against spectral libraries (like NIST) and known fragmentation patterns.[7] A Flame Ionization Detector (GC-FID) is also excellent for quantification due to its stability and wide linear range.[10]

Part 2: Troubleshooting Guide - From Observation to Identification

This section addresses specific experimental observations and provides a logical workflow for identifying the root cause.

Observation 1: "My GC-MS chromatogram shows a significant peak eluting before my target 2-Methyl-1-undecanol."
  • Question: What is this more volatile component?

  • Likely Cause & Explanation: This is often an aldehyde intermediate (e.g., undecanal) or unreacted starting material (e.g., 1-decanol). Aldehydes and shorter-chain alcohols are more volatile (have lower boiling points) than the larger C12 Guerbet alcohol and will therefore travel through the GC column faster. The presence of aldehydes indicates incomplete hydrogenation, the final step of the Guerbet sequence.

  • Verification Strategy:

    • Mass Spectrum Analysis: Check the mass spectrum of the unknown peak. An aldehyde will show a characteristic molecular ion peak (M+) and fragmentation patterns involving the loss of the -CHO group.

    • FTIR Confirmation: An FTIR spectrum of a crude, concentrated sample may reveal a sharp carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹, which is indicative of an aldehyde and absent in a pure alcohol sample.[11]

    • Standard Injection: Inject a known standard of your starting alcohol to confirm its retention time.

Observation 2: "I see a broad, late-eluting peak or 'hump' in my GC chromatogram."
  • Question: What are these high-boiling-point impurities?

  • Likely Cause & Explanation: These are typically higher-order Guerbet alcohols or Tishchenko esters . The Guerbet reaction can continue, with the C12 product reacting with another molecule of starting alcohol to form a C22 or C24 alcohol. Alternatively, two aldehyde intermediates can react to form an ester (e.g., undecyl undecanoate), which has a significantly higher boiling point than the corresponding alcohol.

  • Verification Strategy:

    • Mass Spectrum Analysis: The mass spectrum will be key. For a higher Guerbet alcohol, you will see a molecular ion corresponding to a larger structure (e.g., C22, C24). For an ester, the fragmentation pattern will be distinctive, often showing fragments corresponding to the parent carboxylic acid and alcohol portions.

    • NMR Analysis: If the impurity can be isolated or is present in high concentration, ¹³C NMR is definitive. An ester carbonyl carbon will appear significantly downfield, typically in the 170-180 ppm range, whereas alcohol carbons (C-O) are found in the 50-80 ppm range.

Observation 3: "My NMR spectrum shows unexpected signals, but the GC purity looks good."
  • Question: Could I have isomeric impurities that co-elute on my GC column?

  • Likely Cause & Explanation: Yes, this is a common challenge. Structural isomers of 2-Methyl-1-undecanol may have very similar boiling points, causing them to co-elute under standard GC conditions. However, their magnetic environments are different, allowing NMR to distinguish them.[12] For example, an isomer like 3-Methyl-1-undecanol would present a different set of signals and splitting patterns in the ¹H NMR spectrum.

  • Verification Strategy:

    • High-Resolution ¹H NMR: Carefully analyze the chemical shifts and coupling constants. The protons on the carbon bearing the hydroxyl group (-CH₂OH) are particularly sensitive and will show different splitting patterns if the branching is at a different position.[13]

    • Modify GC Method: To resolve co-eluting peaks, try using a different polarity GC column (e.g., a WAX-type column instead of a standard non-polar DB-5) or significantly slowing the temperature ramp during the elution window of your target compound.

    • 2D NMR: Techniques like COSY and HSQC can be invaluable for definitively assigning the structure of an unknown isomer by showing which protons are coupled to each other and which protons are attached to which carbons.

Part 3: Visualization & Data

Guerbet Reaction Pathway & Side Reactions

The following diagram illustrates the central Guerbet pathway for 2-Methyl-1-undecanol synthesis and the key branch points leading to common byproducts.

Guerbet_Reaction cluster_main Main Guerbet Pathway cluster_side Side Reactions Start Starting Alcohol (e.g., 1-Decanol) Aldehyde Aldehyde Intermediate Start->Aldehyde Dehydrogenation Aldehyde->Start (Reduction) Aldol Aldol Adduct Aldehyde->Aldol Aldol Condensation Ester Tishchenko Ester Aldehyde->Ester Tishchenko Rxn Acid Cannizzaro Acid Aldehyde->Acid Cannizzaro Rxn Unsat_Aldehyde α,β-Unsaturated Aldehyde Aldol->Unsat_Aldehyde Dehydration Product 2-Methyl-1-undecanol (Target Product) Unsat_Aldehyde->Product Hydrogenation Higher_Guerbet Higher Guerbet Alcohol (e.g., C22, C24) Product->Higher_Guerbet Further Condensation

Caption: Guerbet reaction pathway and common side reactions.

Analytical Troubleshooting Workflow

This workflow provides a systematic approach to identifying an unknown impurity observed during synthesis.

Analytical_Workflow Start Crude Reaction Mixture GCMS Initial Screen: GC-MS Analysis Start->GCMS Peak Unknown Peak(s) Observed? GCMS->Peak FTIR Functional Group Analysis: FTIR Spectroscopy Peak->FTIR Yes Clean Product is Pure Peak->Clean No NMR Definitive Structure: 1H & 13C NMR FTIR->NMR Carbonyl or other unexpected group found End Byproduct Identified NMR->End

Caption: Systematic workflow for byproduct identification.

Table 1: Characteristics of Common Byproducts
Byproduct ClassExample StructureMolecular Weight ( g/mol )Key GC-MS Fragment (m/z)Key ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
Target Product 2-Methyl-1-undecanol186.34155 (M-31), 43~3.4 (d, -CH₂OH)~68 (-CH₂OH), ~39 (-CH)
Aldehyde Undecanal170.30170 (M+), 44 (McLafferty)~9.8 (t, -CHO)~202 (-CHO)
Ester Decyl decanoate312.54157, 143~4.0 (t, -COOCH₂-)~174 (C=O)
Starting Material 1-Decanol158.28140 (M-18), 43~3.6 (t, -CH₂OH)~63 (-CH₂OH)

Part 4: Standard Operating Procedures (SOPs)

SOP-01: GC-MS Screening for Byproduct Identification
  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Hexane).

  • Instrumentation: Use a Gas Chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) and a Mass Selective Detector.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injection Volume: 1 µL, split ratio 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For each peak of interest, analyze the corresponding mass spectrum.

    • Compare the experimental mass spectrum against a commercial library (e.g., NIST/Wiley) for tentative identification.

    • Confirm identification by analyzing fragmentation patterns and comparing with known standards if available.

SOP-02: Confirming Aldehyde Impurities with D₂O Shake for ¹H NMR

This protocol is used to definitively identify the labile -OH proton signal.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃). Identify all potential signals, including the broad singlet typical of an O-H proton.[14]

  • D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: The proton of the hydroxyl group (-OH) will exchange with deuterium from the D₂O. This signal will either disappear completely or be significantly diminished in intensity.[13] Aldehyde protons (-CHO) will not exchange and their signal (~9.8 ppm) will remain unchanged. This allows for unambiguous differentiation between an alcohol -OH and an aldehyde -CHO proton.

References

  • Grokipedia. (n.d.). Guerbet reaction.
  • ResearchGate. (n.d.). A Four-step mechanism of the Guerbet reaction, B three-step mechanism.
  • Royal Society of Chemistry. (n.d.). Catalysis Science & Technology.
  • Google Patents. (n.d.). JPH04247050A - Method for producing 2-methyl-1-undecanal.
  • ChemEurope.com. (n.d.). Guerbet reaction.
  • OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS.
  • Unibo. (2023). The mild side of the Guerbet reaction. A mini-review.
  • AOCS. (2011). Guerbet Compounds.
  • Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography.
  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
  • ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol and methanol.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ResearchGate. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.
  • University of Liverpool. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
  • MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application.
  • ChemicalBook. (n.d.). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6.
  • PubMed. (2009). Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • OSTI.GOV. (2021). Production of Jet-Fuel-Range Molecules from Biomass- Derived Mixed Acids.
  • MDPI. (n.d.). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.
  • JASCO Global. (2020). Verification of alcohol concentration in various Liquors using FTIR analysis.
  • ACS Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization.
  • OpenOChem Learn. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • YouTube. (2023). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra.
  • PerkinElmer. (n.d.). Analysis of Bioethanol Impurities with the Spectrum Two FT-IR Spectrometer.
  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol.
  • OpenOChem Learn. (n.d.). Alcohols.

Sources

Technical Support Center: Synthesis of 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methyl-1-undecanol. As a fine chemical intermediate, particularly in the fragrance and surfactant industries, achieving high yield and purity of 2-Methyl-1-undecanol is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions related to its primary synthesis routes.

Introduction to 2-Methyl-1-undecanol Synthesis

2-Methyl-1-undecanol is a branched-chain fatty alcohol with the chemical formula C₁₂H₂₆O. Its synthesis is most commonly approached via two industrial-scale reactions: the Guerbet reaction starting from decyl alcohol, or the hydroformylation of 1-dodecene followed by hydrogenation. Both methods present unique challenges that can impact reaction efficiency and product quality. This guide will address common issues encountered in both pathways.

Troubleshooting Guide: The Guerbet Reaction Route

The Guerbet reaction is a self-condensation of alcohols at elevated temperatures to produce branched, higher-molecular-weight alcohols. For 2-Methyl-1-undecanol, this would typically involve the dimerization of a C10 alcohol. The reaction proceeds through a series of steps: dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation.[1][2]

Q1: My Guerbet reaction is showing low conversion of the starting alcohol. What are the likely causes and how can I improve it?

A1: Low conversion in a Guerbet reaction is a common issue and can often be traced back to several key factors:

  • Sub-optimal Reaction Temperature: The initial dehydrogenation of the alcohol to an aldehyde is typically the rate-limiting step and is highly temperature-dependent.[3] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst degradation. It is crucial to identify the optimal temperature window for your specific catalyst system.

  • Catalyst Deactivation: The catalyst, often a combination of a dehydrogenation/hydrogenation metal (like copper or palladium) and a basic material (like a hydrotalcite), can lose activity. This can be due to poisoning by impurities in the feedstock (e.g., sulfur compounds) or coking at high temperatures.

  • Insufficient Base Strength: The aldol condensation step requires a basic catalyst. If the basicity of your catalyst is too low, this step will be slow and hinder the overall reaction rate.

Troubleshooting Protocol:

  • Temperature Optimization: If you suspect a sub-optimal temperature, perform a series of small-scale reactions at varying temperatures (e.g., in 10°C increments) to identify the point of maximum conversion without significant byproduct formation.

  • Catalyst Evaluation:

    • If you suspect catalyst poisoning, consider pre-treating your starting alcohol to remove impurities.

    • For suspected coking, a calcination step under a controlled atmosphere might regenerate the catalyst.

    • If the issue is catalyst basicity, you may need to consider a different catalyst with stronger basic sites.

  • Water Removal: The Guerbet reaction produces one molecule of water for every two molecules of alcohol that react. Efficient removal of this water can help drive the reaction equilibrium towards the product. Ensure your reaction setup includes an effective method for water removal, such as a Dean-Stark trap.

Q2: I am observing significant formation of byproducts, such as ethers and esters, in my Guerbet reaction. How can I improve the selectivity towards 2-Methyl-1-undecanol?

A2: The formation of byproducts like ethers and esters is a classic sign of competing reaction pathways.[4]

  • Ether Formation: This can occur through the dehydration of two alcohol molecules, a reaction that is also acid-catalyzed. If your catalyst has acidic sites, or if acidic byproducts are formed, ether formation can become significant.

  • Ester Formation (Tishchenko Reaction): The intermediate aldehyde can undergo a Tishchenko reaction, where two molecules of the aldehyde disproportionate to form an ester. This is often promoted by the same catalysts used for the Guerbet reaction.[4]

Strategies for Improving Selectivity:

  • Catalyst Selection: The choice of catalyst is paramount. A well-balanced catalyst with both hydrogenation/dehydrogenation functionality and basic sites is crucial. Catalysts with strong acidic sites should be avoided. Hydrotalcite-based catalysts are often a good choice due to their tunable basicity.[4]

  • Reaction Conditions:

    • Temperature: As mentioned, excessively high temperatures can favor side reactions.

    • Pressure: Operating under a hydrogen atmosphere can help to suppress some side reactions by favoring the hydrogenation of intermediates.

  • Control of Aldehyde Concentration: Since the Tishchenko reaction depends on the concentration of the intermediate aldehyde, reaction conditions that maintain a low steady-state concentration of the aldehyde can minimize ester formation.

Workflow for Troubleshooting Selectivity Issues

Caption: Troubleshooting workflow for low selectivity in the Guerbet reaction.

Troubleshooting Guide: Hydroformylation and Reduction Route

This two-step route involves the hydroformylation of 1-dodecene to form a mixture of aldehydes, followed by the hydrogenation of the desired branched aldehyde to 2-Methyl-1-undecanol.

Q3: My hydroformylation of 1-dodecene is producing a low ratio of the branched aldehyde to the linear aldehyde. How can I increase the selectivity for the branched isomer?

A3: The regioselectivity of hydroformylation (the "n/iso" ratio) is a critical parameter. While often the linear aldehyde is the desired product, in this case, the branched isomer is the precursor to 2-Methyl-1-undecanol.

  • Catalyst and Ligand Choice: The catalyst, typically a rhodium or cobalt complex, and the choice of phosphine ligand are the most significant factors influencing regioselectivity. Bulky phosphine ligands tend to favor the formation of the linear aldehyde. To favor the branched product, less sterically demanding ligands might be more effective.

  • Reaction Conditions:

    • Temperature and Pressure: Higher temperatures can sometimes decrease the selectivity for the linear aldehyde, potentially favoring the branched isomer. The partial pressures of carbon monoxide and hydrogen also play a crucial role and need to be optimized.[5]

    • CO Concentration: High concentrations of carbon monoxide can also influence the selectivity, often by competing with the olefin for coordination to the metal center.

Experimental Approach to Optimize Branched Aldehyde Selectivity:

ParameterActionRationale
Ligand Screen a series of phosphine ligands with varying steric bulk.Ligand sterics are a primary determinant of regioselectivity.
Temperature Increase temperature in controlled increments.May favor the formation of the thermodynamically less stable branched isomer.
CO Pressure Systematically vary the partial pressure of CO.Can alter the catalyst's electronic and steric environment.
Solvent Evaluate different solvents.The solvent can influence catalyst activity and selectivity.
Q4: After hydrogenation of the aldehyde mixture, I am having difficulty purifying the 2-Methyl-1-undecanol from the linear isomer (1-tridecanol). What are effective purification strategies?

A4: The separation of isomeric alcohols can be challenging due to their similar physical properties.

  • Fractional Distillation: While difficult, fractional distillation under reduced pressure is the most common industrial method. The efficiency of the separation will depend on the boiling point difference between the two isomers and the efficiency of your distillation column (number of theoretical plates).

  • Crystallization: If the product mixture can be solidified, fractional crystallization may be an option. The different shapes of the isomers might lead to differences in their crystal lattice energies and melting points.

  • Chromatography: On a laboratory scale, column chromatography is a highly effective method for separating isomers. However, this is often not economically viable for large-scale production.

Recommended Purification Protocol (Lab Scale):

  • Initial Distillation: Perform a vacuum distillation to remove any low-boiling or high-boiling impurities.

  • Chromatographic Separation:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective. Start with a low concentration of the polar solvent and gradually increase it.

    • Monitoring: Monitor the separation using thin-layer chromatography (TLC). The two isomers should have slightly different Rf values.

  • Purity Analysis: Analyze the collected fractions by gas chromatography (GC) to confirm the purity.

Frequently Asked Questions (FAQs)

Q: What are the typical yields I can expect for the synthesis of 2-Methyl-1-undecanol? A: For the Guerbet reaction, yields can vary widely depending on the catalyst and conditions but can range from 40-70%. For the hydroformylation/reduction route, the overall yield will depend on the selectivity of both the hydroformylation and hydrogenation steps, but yields of over 80% are achievable with optimized processes.

Q: Are there any specific safety precautions I should take when running these reactions? A: Yes. The Guerbet reaction is typically run at high temperatures and pressures, requiring the use of an appropriately rated reactor. Hydroformylation uses carbon monoxide, which is a toxic gas, and hydrogen, which is highly flammable. Both reactions should be conducted in a well-ventilated fume hood with appropriate safety monitoring and shutdown systems.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product and to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the branching.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group.

Diagram of the Hydroformylation/Reduction Pathway

Sources

Validation & Comparative

A Comparative Performance Analysis of 2-Methyl-1-undecanol and Other Guerbet Alcohols: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, Guerbet alcohols stand out for their unique branched structure, which imparts a suite of desirable properties, including low volatility, excellent thermal and oxidative stability, and superior lubricity.[1][2] These characteristics make them invaluable in a range of applications, from high-performance lubricants and metalworking fluids to emollients in personal care products and as intermediates in the synthesis of surfactants and esters.[1][3] This guide provides an in-depth performance comparison of 2-Methyl-1-undecanol, a C12 Guerbet alcohol, with other commercially significant Guerbet alcohols, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation and development endeavors.

The Guerbet Reaction and the Genesis of Branched Alcohols

The synthesis of Guerbet alcohols is achieved through the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst.[1] This dimerization process results in the formation of a β-alkylated primary alcohol with double the molecular weight of the starting material, minus a molecule of water.[4] This specific branching at the C2 position is the key to their distinct performance attributes compared to their linear counterparts.[1][2]

Guerbet_Reaction cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products 2 R-CH2-CH2-OH 2x Primary Alcohol Guerbet_Alcohol R-CH(CH2-CH2-R)-CH2-OH (β-Branched Dimer Alcohol) 2 R-CH2-CH2-OH->Guerbet_Alcohol Guerbet Reaction Catalyst Catalyst (e.g., KOH, Ni) Catalyst->Guerbet_Alcohol Heat High Temperature Heat->Guerbet_Alcohol Water H2O

Caption: The Guerbet reaction pathway.

Physicochemical Properties: A Comparative Overview

The branching in Guerbet alcohols significantly influences their physical properties, most notably their melting and boiling points. This structural difference disrupts the molecular packing that leads to crystallization in linear alcohols, resulting in materials that are liquid at much lower temperatures.[2]

Property2-Methyl-1-undecanol (C12)2-Butyl-1-octanol (C12)2-Hexyl-1-decanol (C16)n-Dodecanol (Linear C12)
Molecular Formula C12H26O[5]C12H26OC16H34O[6]C12H26O
Molecular Weight ( g/mol ) 186.33[5]186.34242.44186.34
Melting Point (°C) ~16.9 (estimate)[7]~ -80[8]-24
Boiling Point (°C) ~251 (estimate)[7]145-149[9]~296[10]259
Density (g/mL at 25°C) 0.830[5]0.833[9]-0.831
Flash Point (°C) ~100[5]113[8]-127
Water Solubility Almost insoluble[7]1 mg/L at 23°C[8]Limited[6]3.7 mg/L

Note: Data for 2-Methyl-1-undecanol is limited and some values are estimates from chemical databases. The other Guerbet alcohols are included for a broader comparison within the class.

Performance in Lubricant Formulations

Guerbet alcohols and their esters are highly valued in lubricant formulations for their excellent thermal stability, low volatility, and superior lubricity.[2][11] Their branched structure contributes to a lower pour point and a higher viscosity index compared to their linear counterparts, making them suitable for applications requiring consistent performance across a wide temperature range.[11]

Key Performance Metrics for Lubricants:

  • Viscosity: A measure of a fluid's resistance to flow. It is a critical parameter in lubricant performance, affecting film strength and load-carrying capacity.

  • Viscosity Index (VI): An empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

  • Pour Point: The lowest temperature at which a liquid will flow. A lower pour point is desirable for lubricants used in cold environments.

Surfactant and Emulsifier Performance

Guerbet alcohols are important precursors for the synthesis of nonionic and anionic surfactants.[1] The branching in the hydrophobic tail of these surfactants leads to distinct interfacial properties compared to surfactants derived from linear alcohols.

Advantages of Guerbet Alcohol-Based Surfactants:

  • Excellent Emulsification: The branched structure provides steric hindrance that helps to stabilize emulsions.[12]

  • Low Foaming: Guerbet-derived surfactants tend to produce less foam than their linear counterparts, which is advantageous in applications like automatic dishwashing and metalworking fluids.[12]

  • Enhanced Wetting: The unique molecular geometry can lead to more efficient reduction of surface tension.

  • Improved Low-Temperature Performance: The lower melting point of the parent alcohol translates to better performance of the surfactant in cold-water applications.[2]

Derivatives of 2-Methyl-1-undecanol are expected to exhibit these beneficial properties, making them suitable for use in the formulation of high-performance cleaning agents, emulsifiers for cosmetics and pharmaceuticals, and as wetting agents in agricultural formulations.

Biodegradability and Environmental Profile

The environmental fate of chemicals is a critical consideration in modern product development. While branching in some molecules can hinder biodegradation, studies have shown that Guerbet alcohols and their derivatives can be readily biodegradable.[13][14] The position of the branching at the C2 position appears to be less of an impediment to microbial degradation compared to other types of branching.[15] For example, branched C8-C13 alcohol ethoxylates have been shown to meet the criteria for ready biodegradability.[13][14] This suggests that 2-Methyl-1-undecanol and its derivatives are likely to have a favorable environmental profile.

Experimental Protocols

To ensure the accurate and reproducible comparison of the performance of different Guerbet alcohols, standardized test methodologies are essential. The following are detailed protocols for key performance evaluations.

Protocol 1: Determination of Kinematic Viscosity and Viscosity Index

This protocol is based on ASTM D445 and ASTM D2270.

Objective: To measure the kinematic viscosity of the alcohol at 40°C and 100°C and calculate the Viscosity Index.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature baths (40°C and 100°C)

  • Stopwatch

  • Sample of Guerbet alcohol

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer in the 40°C constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Use suction to adjust the head level of the test sample to a position about 5 mm ahead of the first timing mark.

  • Measure the time required for the meniscus to pass from the first to the second timing mark. Record the flow time to the nearest 0.1 second.

  • Repeat the measurement to ensure accuracy.

  • Thoroughly clean and dry the viscometer.

  • Repeat steps 2-6 with the same sample in the 100°C constant temperature bath.

  • Calculate the kinematic viscosity (ν) in mm²/s at each temperature using the viscometer constant.

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to the formulas provided in ASTM D2270.

Viscosity_Test_Workflow Start Start Prepare_Viscometer Select and Prepare Calibrated Viscometer Start->Prepare_Viscometer Charge_Sample Charge Viscometer with Guerbet Alcohol Sample Prepare_Viscometer->Charge_Sample Equilibrate_40C Equilibrate at 40°C in Constant Temperature Bath Charge_Sample->Equilibrate_40C Measure_Flow_Time_40C Measure Flow Time at 40°C Equilibrate_40C->Measure_Flow_Time_40C Calculate_Viscosity_40C Calculate Kinematic Viscosity at 40°C Measure_Flow_Time_40C->Calculate_Viscosity_40C Clean_Viscometer Clean and Dry Viscometer Calculate_Viscosity_40C->Clean_Viscometer Equilibrate_100C Equilibrate at 100°C in Constant Temperature Bath Clean_Viscometer->Equilibrate_100C Measure_Flow_Time_100C Measure Flow Time at 100°C Equilibrate_100C->Measure_Flow_Time_100C Calculate_Viscosity_100C Calculate Kinematic Viscosity at 100°C Measure_Flow_Time_100C->Calculate_Viscosity_100C Calculate_VI Calculate Viscosity Index (ASTM D2270) Calculate_Viscosity_100C->Calculate_VI End End Calculate_VI->End

Caption: Workflow for Viscosity Index Determination.

Protocol 2: Determination of Pour Point

This protocol is based on ASTM D97.

Objective: To determine the lowest temperature at which the Guerbet alcohol will flow.

Materials:

  • Pour point test jar

  • Jacket

  • Disc

  • Gasket

  • Thermometer

  • Cooling bath

Procedure:

  • Pour the sample into the test jar to the level mark.

  • Close the jar with the cork carrying the thermometer.

  • Place the jar in the cooling bath.

  • At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt just enough to ascertain whether there is a movement of the specimen.

  • The pour point is the temperature 3°C above the temperature at which the oil no longer flows when the jar is tilted.

Protocol 3: Evaluation of Emulsification Performance

Objective: To compare the ability of surfactants derived from different Guerbet alcohols to form and stabilize an oil-in-water emulsion.

Materials:

  • Guerbet alcohol-based surfactants (e.g., ethoxylates)

  • Oil phase (e.g., mineral oil)

  • Deionized water

  • Graduated cylinders

  • Homogenizer

  • Stopwatch

Procedure:

  • Prepare a 1% aqueous solution of the surfactant to be tested.

  • In a graduated cylinder, combine 50 mL of the surfactant solution and 50 mL of the oil phase.

  • Homogenize the mixture at a high speed for 2 minutes.

  • Allow the emulsion to stand undisturbed.

  • Record the volume of the emulsion layer and any separated oil or water layers at 1, 4, and 24 hours.

  • A more stable emulsion will show less separation over time.

Protocol 4: Assessment of Ready Biodegradability

This protocol is based on the OECD 301B (CO₂ Evolution Test).

Objective: To determine the ready biodegradability of the Guerbet alcohol in an aerobic aqueous medium.

Materials:

  • Test substance (Guerbet alcohol)

  • Mineral medium

  • Inoculum (e.g., activated sludge)

  • CO₂-free air

  • CO₂ absorption apparatus (e.g., containing barium hydroxide or sodium hydroxide)

Procedure:

  • A known concentration of the test substance is dissolved in a mineral medium and inoculated with a small amount of microorganisms.

  • The mixture is aerated with CO₂-free air in the dark at a constant temperature.

  • The amount of CO₂ evolved is measured at regular intervals over a 28-day period.

  • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount.

  • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within the 28-day test period and within a 10-day window.

Conclusion

Guerbet alcohols, including 2-Methyl-1-undecanol, offer a unique combination of properties that make them highly valuable in a variety of demanding applications. Their branched structure leads to low melting points, excellent thermal and oxidative stability, and superior performance as lubricants, emulsifiers, and surfactants. While specific comparative data for 2-Methyl-1-undecanol is limited, its performance can be confidently predicted to align with the beneficial characteristics of other C12 Guerbet alcohols. The experimental protocols provided in this guide offer a framework for researchers and formulators to conduct their own comparative studies and select the optimal Guerbet alcohol for their specific needs. The continued exploration of these versatile molecules will undoubtedly lead to further innovations in a wide range of industries.

References

  • O'Lenick, A.J. (2001). Guerbet chemistry. Journal of Surfactants and Detergents, 4(3), 311-315. [Link]

  • Guerbet Alcohols. (n.d.). AOCS Lipid Library. [Link]

  • ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021. [Link]

  • Guerbet, M. (1899). Action de l'alcool amylique ordinaire sur lui-même en présence de sodium. Comptes Rendus de l'Académie des Sciences, 128, 511-513.
  • Yunus, R., Fakhru'l-Razi, A., Ooi, T. L., & Iyuke, S. E. (2003). The effect of long-chain and branched alcohol on lubricity of dodecanedioic acid based ester. Industrial & Engineering Chemistry Research, 42(22), 5402-5407.
  • Reyes-Gallardo, C., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(14), 5472. [Link]

  • ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C, ASTM International, West Conshohocken, PA, 2016. [Link]

  • Schober, U., & Rapp, B. E. (2013). Biodegradation of both ethanol and acetaldehyde by Acetobacter ghanensis JN01. Journal of Biotechnology, 168(4), 521-527.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • ASTM D97-17a, Standard Test Method for Pour Point of Petroleum Products, ASTM International, West Conshohocken, PA, 2017. [Link]

  • 2-Butyl-1-octanol. (n.d.). Ataman Kimya. [Link]

  • Hexyldecanol. (n.d.). Ataman Kimya. [Link]

  • Schaeffer, T. L., Cantwell, S. G., Brown, J. L., Watt, D. S., & Fall, R. R. (1994). Microbial growth on hydrocarbons: terminal branching inhibits biodegradation. Applied and environmental microbiology, 60(1), 78-82.
  • 2-Methylundecanol. (n.d.). PubChem. [Link]

  • 2-Butyl-1-octanol. (n.d.). FooDB. [Link]

  • 2-Hexyl-1-decanol. (n.d.). High-Quality Supplier for Versatile Applications. [Link]

  • Basic Principles of Cosmetic Formulas. (n.d.). MakingCosmetics. [Link]

  • How to write a cosmetic formula. (2020, May 7). YouTube. [Link]

  • Ten DIY Ingredients for Beginner Formulators: Part 2. (2021, September 20). YouTube. [Link]

  • Cosmetic Formulations: A Beginners Guide. (n.d.). Institute of Personal Care Science. [Link]

  • Fatty alcohol. (n.d.). Wikipedia. [Link]

  • C12-15 Alcohol (petro). (2017, February 6). ERASM. [Link]

  • RIFM fragrance ingredient safety assessment, 2-undecanol, CAS Registry Number 1653-30-1. (2020). Food and Chemical Toxicology, 146S, 111833.
  • Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli. (2012). Biotechnology for Biofuels, 5(1), 65.
  • Physical properties and use of branched alcohol ethoxylates in agricultural formul
  • Microemulsion and interfacial properties of anionic/nonionic surfactant mixtures based on sulfonate surfactants: The influence of alcohol. (2023). Journal of Molecular Liquids, 383, 122045.
  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. (2020).
  • How value-chain developments can impact Metalworking Fluids. (2025). Lubricant Expo.
  • Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. (2005). Environmental Science & Technology, 39(10), 3676-3683.

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A Senior Scientist's Guide to High-Integrity Quantification of 2-Methyl-1-undecanol: A Comparative Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of 2-Methyl-1-undecanol, a C12 branched-chain fatty alcohol. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, optimization, and validation. We will explore two primary workflows, comparing a classic extraction technique with a modern, automated approach, both culminating in gas chromatographic analysis. Our focus is on building self-validating systems that ensure data integrity and reproducibility, grounded in internationally recognized regulatory standards.

The Analytical Challenge: Why 2-Methyl-1-undecanol Demands a Robust Method

2-Methyl-1-undecanol is a semi-volatile organic compound whose accurate measurement can be critical in various fields, from industrial quality control to biomedical research. Its structure—a long aliphatic chain with a methyl branch—presents specific analytical challenges:

  • Matrix Complexity: The analyte is often present in complex matrices (e.g., biological fluids, environmental samples, or commercial products), which can contain interfering substances.

  • Volatility: Its semi-volatile nature makes it amenable to Gas Chromatography (GC), but requires careful optimization of sample preparation to ensure efficient and reproducible extraction without analyte loss.

  • Concentration Range: It may be present at trace levels, necessitating highly sensitive detection methods and sample preparation techniques that can effectively concentrate the analyte.

A validated analytical method is not merely a suggestion; it is a requirement to ensure that the data generated is reliable, reproducible, and fit for its intended purpose[1][2][3]. This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and U.S. Food and Drug Administration (FDA) guidances, which form the bedrock of analytical method validation[4][5][6][7][8][9].

Core Methodologies: A Head-to-Head Comparison

The quantification of a semi-volatile alcohol like 2-Methyl-1-undecanol is best accomplished using Gas Chromatography (GC) due to its superior resolving power for such compounds[10]. The pivotal choice lies in the upstream sample preparation and the downstream detection technology. We will compare two robust workflows:

  • Workflow A: Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workflow B: Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

Sample Preparation: Isolating the Analyte

Solid-Phase Microextraction (SPME): The Modern, Solvent-Free Approach

SPME is a sample preparation technology that uses a coated fiber to concentrate volatile and semi-volatile compounds from a sample matrix. It is an equilibrium-based technique that is both sensitive and largely solvent-free, making it an environmentally friendly option[11][12].

  • Mechanism & Rationale: The SPME fiber, coated with a specific stationary phase, is exposed to the headspace above the sample or directly immersed in it. Analytes partition from the sample matrix onto the fiber coating. For 2-Methyl-1-undecanol, headspace SPME is ideal as heating the sample vial encourages the semi-volatile alcohol to enter the gas phase, where it can be efficiently adsorbed by the fiber, minimizing matrix interference[13].

  • Expert Choice of Fiber: The selection of the fiber coating is critical. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is recommended. The PDMS phase effectively traps non-polar molecules, while the DVB and Carboxen porous particles provide high capacity for smaller, more volatile compounds, offering a broad analytical window suitable for C12 alcohols[11][14].

Liquid-Liquid Extraction (LLE): The Classic, Robust Workhorse

LLE is a traditional method of sample purification that relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent[15][16].

  • Mechanism & Rationale: An organic solvent in which 2-Methyl-1-undecanol is highly soluble, such as hexane or ethyl acetate, is vigorously mixed with the (often aqueous) sample. The alcohol partitions into the organic layer, which is then separated, concentrated, and injected into the GC. This method is particularly useful for samples where the analyte may be bound within a complex matrix, as the solvent can effectively disrupt interactions[17][18]. For samples containing esterified long-chain alcohols, a preliminary saponification (alkaline hydrolysis) step is necessary to release the free alcohol before extraction[19][20][21][22].

  • Expert Choice of Solvent: Ethyl acetate is an excellent choice for extracting moderately polar compounds like alcohols from aqueous matrices. It provides high recovery rates and is relatively easy to evaporate prior to GC analysis[15].

Gas Chromatography & Detection: Separation and Measurement

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Sensitivity

GC-MS combines the separation power of GC with the detection power of MS. It is the definitive technique for both identifying and quantifying compounds[23].

  • Principle: As separated compounds elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical "fingerprint"[23].

  • Causality: This fingerprint provides unparalleled specificity. Even if another compound co-elutes with 2-Methyl-1-undecanol from the GC column, the MS can distinguish them based on their unique fragmentation patterns, preventing false positives. The NIST WebBook provides a reference mass spectrum for 2-Methyl-1-undecanol, which can be used for library matching and confirmation[24]. For quantification, Selected Ion Monitoring (SIM) mode can be used, where the MS is set to detect only specific, characteristic ions of the analyte, dramatically increasing sensitivity and reducing noise[10]. GC-MS is often considered superior in sensitivity, capable of detecting compounds in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range[25].

Gas Chromatography-Flame Ionization Detection (GC-FID): The Benchmark for Robust Quantification

GC-FID is a widely used technique known for its reliability, wide linear range, and excellent sensitivity for organic compounds[26].

  • Principle: Compounds eluting from the GC column are burned in a hydrogen-air flame. This combustion produces ions, which are collected by an electrode, generating a current proportional to the amount of carbon atoms in the analyte.

  • Causality: While GC-FID cannot provide structural information for identification, its response is highly linear over a very wide concentration range, often wider than MS detectors. This makes it exceptionally reliable for quantification, especially when analyzing samples with varying analyte concentrations. It is generally more cost-effective and simpler to operate than a GC-MS system[25]. However, its identification is based solely on retention time, making it susceptible to interference from co-eluting compounds[26].

Method Validation: Establishing Trust in Your Data

Method validation demonstrates that an analytical procedure is suitable for its intended purpose[2][27]. The following parameters, based on ICH Q2(R1) guidelines, must be assessed[7][8][9].

Validation ParameterSPME-GC-MSLLE-GC-FIDJustification & Rationale
Specificity/Selectivity Excellent Good GC-MS provides definitive identification through mass spectral fingerprinting, offering the highest degree of selectivity[25][26]. GC-FID relies on retention time alone, which is less specific.
Linearity (R²) > 0.995> 0.998FID detectors are renowned for their exceptionally wide linear dynamic range. MS detectors can also be highly linear but may show non-linearity at very high concentrations.
Accuracy (% Recovery) 90 - 110%85 - 110%SPME is a non-exhaustive technique, but when performed under controlled equilibrium conditions, it provides excellent and reproducible recovery. LLE recovery can be affected by factors like solvent choice and potential for emulsions[15].
Precision (%RSD) < 10%< 5%The automation of SPME systems leads to high precision. The manual steps in LLE can introduce slightly more variability, though it remains a highly precise method when executed properly.
Limit of Quantification (LOQ) Low ng/mL (ppb)Mid-to-high ng/mL (ppb)The ability of MS to use SIM mode makes it exceptionally sensitive for trace-level quantification, generally surpassing FID[25].
Robustness Good Excellent The FID is a very robust and simple detector. The MS is a more complex instrument requiring vacuum systems and more frequent maintenance, making it slightly less robust in high-throughput environments.

Table 1: Comparative summary of expected validation parameters for the two primary workflows. Values are representative for the analysis of semi-volatile alcohols and serve as a general guide.

Experimental Workflows & Protocols

The following diagrams and protocols outline the practical steps for each methodology.

Workflow Visualizations

G cluster_0 Workflow A: SPME-GC-MS cluster_1 Workflow B: LLE-GC-FID A1 1. Sample Aliquot (e.g., 1 mL in 20 mL vial) A2 2. Add Internal Standard A1->A2 A3 3. Vial Capping & Incubation (e.g., 60°C for 15 min) A2->A3 A4 4. Headspace SPME (DVB/CAR/PDMS Fiber) A3->A4 A5 5. Thermal Desorption in GC Inlet (250°C) A4->A5 A6 6. GC Separation A5->A6 A7 7. MS Detection & Quantification A6->A7 B1 1. Sample Aliquot (e.g., 5 mL in tube) B2 2. Add Internal Standard B1->B2 B3 3. Add Extraction Solvent (e.g., 5 mL Ethyl Acetate) B2->B3 B4 4. Vortex & Centrifuge B3->B4 B5 5. Collect Organic Layer B4->B5 B6 6. Evaporate & Reconstitute B5->B6 B7 7. GC Separation B6->B7 B8 8. FID Detection & Quantification B7->B8

Caption: Comparative workflows for SPME-GC-MS and LLE-GC-FID.

Detailed Protocol: SPME-GC-MS

This protocol is designed to provide a robust starting point for method development and validation.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of 2-Methyl-1-undecanol (1 mg/mL) in methanol.
  • Create a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by spiking the stock solution into a blank matrix identical to the samples.
  • Prepare an internal standard (IS) stock solution (e.g., Tridecanol, 1 mg/mL) in methanol.
  • For each sample, standard, and blank, place 1 mL into a 20 mL headspace vial.
  • Spike each vial with the internal standard to a final concentration of 200 ng/mL. Immediately seal the vials with magnetic crimp caps.

2. SPME and GC-MS Parameters:

  • SPME Fiber: DVB/CAR/PDMS, 50/30 µm.
  • Incubation: Equilibrate the vial at 60°C for 15 minutes with agitation.
  • Extraction: Expose the SPME fiber to the headspace for 20 minutes at 60°C.
  • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C.
  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Start at 50°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 25°C/min (hold 5 min).
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • MS Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 2-Methyl-1-undecanol (e.g., from NIST library) and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
  • Quantify unknown samples using the regression equation from the calibration curve.

Conclusion and Recommendations

Both SPME-GC-MS and LLE-GC-FID are valid and robust techniques for the quantification of 2-Methyl-1-undecanol. The choice of method should be guided by the specific requirements of the analysis.

G cluster_0 Decision Matrix start Analytical Need crit1 Need for Definitive Identification & Highest Sensitivity start->crit1 Yes crit2 High-Throughput Routine QC & Cost-Effectiveness start->crit2 Yes rec_spme Recommend: SPME-GC-MS rec_lle Recommend: LLE-GC-FID crit1->rec_spme crit2->rec_lle

Caption: Method selection guide based on analytical requirements.

  • Choose SPME-GC-MS when:

    • Absolute certainty of analyte identity is required.

    • The expected concentration is at trace levels (low to sub-ppb).

    • Reducing solvent consumption and automating sample preparation is a priority.

  • Choose LLE-GC-FID when:

    • The analyte identity is well-established and the matrix is clean.

    • A wide range of concentrations is expected.

    • Instrument cost and operational simplicity are major considerations in a routine quality control environment.

Ultimately, the successful implementation of either method hinges on a thorough validation process. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can generate high-quality, defensible data for the quantification of 2-Methyl-1-undecanol.

References

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A Comparative Guide to the Antimicrobial Efficacy of C12 Fatty Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fatty alcohols are integral components in various pharmaceutical and personal care formulations, valued for their emulsifying and emollient properties. A growing body of evidence highlights their intrinsic antimicrobial activity, a characteristic heavily dependent on their molecular structure. This guide provides a comparative analysis of C12 fatty alcohol isomers, focusing on the structural differences between linear (1-dodecanol) and branched-chain variants (e.g., 2-butyloctanol). We synthesize available experimental data to elucidate how isomerization impacts antimicrobial spectrum and potency. This document details the underlying mechanisms of action, presents quantitative efficacy data, and furnishes standardized protocols for microbial evaluation, offering researchers and formulation scientists a comprehensive resource for leveraging these compounds as functional antimicrobial agents.

Introduction: The Significance of Molecular Structure in Antimicrobial Activity

Long-chain fatty alcohols have long been recognized for their antimicrobial properties, with their efficacy being closely tied to the length of their aliphatic carbon chain.[1][2] The 12-carbon fatty alcohol, dodecanol, in particular, has demonstrated significant bacteriostatic and bactericidal activity, especially against Gram-positive bacteria.[3][4] While carbon chain length is a primary determinant of efficacy, the isomeric structure of the alcohol—specifically, the arrangement of the carbon skeleton (linear vs. branched) and the position of the hydroxyl group—plays a crucial, yet often overlooked, role in defining the potency and selectivity of its antimicrobial action.

Linear fatty alcohols, such as 1-dodecanol, are straight-chain molecules that can readily interact with and disrupt microbial cell membranes.[3] In contrast, branched-chain isomers possess a non-linear structure, which alters their physicochemical properties like solubility, pour point, and spatial configuration.[5][6] These differences can lead to distinct interactions with microbial targets, potentially resulting in altered efficacy and a more selective antimicrobial spectrum.

This guide aims to provide a detailed comparative study of C12 fatty alcohol isomers, leveraging published data to contrast the broad-spectrum activity of linear 1-dodecanol with the selective efficacy of branched isomers like 2-butyloctanol. We will explore the mechanistic basis for these differences and provide robust, validated experimental protocols for researchers to conduct their own comparative evaluations.

Proposed Mechanisms of Antimicrobial Action

The primary mode of action for fatty alcohols is the disruption of the microbial cell membrane's structural integrity and function.[3] This process is multifaceted and is influenced by the alcohol's molecular geometry.

  • Membrane Intercalation and Disruption: The lipophilic alkyl chain of the fatty alcohol integrates into the lipid bilayer of the microbial cell membrane. This disrupts the ordered packing of phospholipids, increasing membrane fluidity and permeability. The result is a leakage of essential intracellular components, such as potassium ions (K+) and nucleic acids, leading to cell death.[1][7]

  • Protein Denaturation: Alcohols are known to denature proteins.[8] Upon breaching or destabilizing the cell membrane, fatty alcohols can interact with membrane-bound and intracellular proteins, disrupting their tertiary structure and inactivating critical enzymes essential for cellular processes like energy production and transport.[9][10]

Isomerization directly influences these mechanisms. The linear structure of 1-dodecanol allows for efficient packing and deep intercalation within the lipid bilayer, leading to potent, broad disruption. In contrast, the steric bulk of branched isomers may hinder deep penetration, potentially leading to a more targeted or altered interaction with specific membrane domains or proteins, which could explain their selective activity.[11]

cluster_0 Fatty Alcohol Interaction with Bacterial Cell Membrane cluster_1 Downstream Effects FA C12 Fatty Alcohol (Isomer) Membrane Bacterial Cell Membrane (Lipid Bilayer) FA->Membrane Adsorption & Intercalation Disruption Increased Membrane Fluidity & Permeability Membrane->Disruption Leakage Leakage of K+ Ions & Intracellular Contents Disruption->Leakage Loss of Homeostasis Denaturation Denaturation of Membrane Proteins Disruption->Denaturation Structural Damage Lysis Cell Lysis & Bacterial Death Leakage->Lysis Denaturation->Lysis

Caption: Proposed mechanism of fatty alcohol antimicrobial action.

Comparative Efficacy of C12 Fatty Alcohol Isomers

The antimicrobial efficacy of C12 fatty alcohol isomers varies significantly based on their structure. The available data primarily contrasts the linear isomer, 1-dodecanol, with the branched isomer, 2-butyloctanol.

Linear Isomer: 1-Dodecanol (Lauryl Alcohol)

1-Dodecanol exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[4] Studies have shown that its efficacy is dependent on the carbon chain length, with C12 and C13 alcohols demonstrating the highest bacteriostatic activity against Staphylococcus aureus.[1][7] Unlike shorter-chain alcohols (C9-C11), the primary mode of action for 1-dodecanol does not appear to be linked to significant membrane damage leading to K+ leakage, suggesting a different or more complex mechanism may be at play.[1][2] Its activity is less pronounced against Gram-negative bacteria, a common trait for many fatty acids and their derivatives.[12]

Branched Isomer: 2-Butyloctanol

2-Butyloctanol, a C12 Guerbet alcohol, presents a compelling case for the impact of isomerization on antimicrobial selectivity. Research has demonstrated that 2-butyloctanol has a potential prebiotic effect on the human skin microbiome.[11] In both in vitro and in vivo studies, it has been shown to selectively inhibit the growth of odor-causing Corynebacterium species while maintaining the population of skin-friendly Staphylococcus epidermidis.[11] This selective action contrasts sharply with the broader activity profile of 1-dodecanol and highlights its potential for use in specialized personal care products where microbiome balance is desired.

Data Summary: Quantitative Antimicrobial Performance

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for C12 fatty alcohol isomers against representative microorganisms.

IsomerMicroorganismTest MethodMIC (µg/mL)MBC (µg/mL)Reference
1-Dodecanol Staphylococcus aureusBroth Dilution8 - 3216 - 128[3][7]
1-Dodecanol Mycobacterium smegmatisBroth Dilution~74.5 (0.4 mM)Not Reported[13]
1-Dodecanol Mycobacterium tuberculosisBroth Dilution~74.5 (0.4 mM)Not Reported[13]
2-Butyloctanol Corynebacterium sp.Growth Inhibition AssayInhibitory at 0.64% (6400 µg/mL)Not Reported[11]
2-Butyloctanol Staphylococcus epidermidisGrowth Inhibition AssayGrowth maintained at 5.12%Not Reported[11]

*Note: MIC for mycobacteria was reported for 1-decanol as the most potent, with activity decreasing for C11-C13. The value is included for context on related chain lengths.

Experimental Methodologies for Efficacy Testing

To ensure reproducible and comparable results, standardized antimicrobial testing methods are critical. The choice of method depends on the specific information required, such as the minimum concentration for inhibition (MIC) or the rate and extent of microbial killing (Time-Kill Kinetics).

Rationale for Protocol Selection
  • Minimum Inhibitory Concentration (MIC) Assay: This is the foundational test in antimicrobial susceptibility testing.[14] It determines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is preferred for its efficiency, conservation of reagents, and ability to provide quantitative results (e.g., in µg/mL).[15]

  • Minimum Bactericidal Concentration (MBC) Assay: While the MIC assay identifies the concentration that inhibits growth (bacteriostatic effect), the MBC assay determines the lowest concentration that results in microbial death (bactericidal effect).[14] It is a crucial follow-up to the MIC test for applications requiring microbial eradication.

  • Time-Kill Kinetic Assay: This dynamic assay provides insight into the rate of antimicrobial activity. By sampling and enumerating viable cells over time, it can differentiate between bactericidal and bacteriostatic agents and reveal concentration-dependent effects.[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent: a. Prepare a stock solution of the C12 fatty alcohol isomer in a suitable solvent (e.g., DMSO), as they have low water solubility. b. Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared microbial suspension. b. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). c. Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[15]

cluster_workflow MIC Broth Microdilution Workflow P1 1. Prepare 0.5 McFarland Inoculum P3 3. Inoculate Wells with Standardized Bacteria P1->P3 P2 2. Prepare Serial Dilutions of C12 Isomer in Plate P2->P3 P4 4. Incubate Plate (37°C, 18-24h) P3->P4 P5 5. Read Results: Identify Lowest Concentration with No Visible Growth P4->P5

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)
  • Prerequisite: Complete the MIC assay as described above.

  • Subculturing: From each well that showed no visible growth in the MIC assay, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol: Time-Kill Kinetic Assay
  • Preparation: Prepare flasks containing a standardized microbial inoculum (~5 x 10⁵ CFU/mL) in broth.

  • Exposure: Add the C12 fatty alcohol isomer to the flasks at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no antimicrobial agent.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable cells (CFU/mL).

  • Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

cluster_workflow Time-Kill Kinetic Assay Workflow T1 Prepare Inoculum in Broth (~5x10^5 CFU/mL) T2 Add C12 Isomer (e.g., 0x, 1x, 2x, 4x MIC) T1->T2 T3 Incubate at 37°C with Shaking T2->T3 T4 Sample at Time Points (0, 2, 4, 8, 24h) T3->T4 T5 Perform Serial Dilutions & Plate for Viable Counts T4->T5 T6 Plot log10 CFU/mL vs. Time T5->T6

Caption: Workflow for the Time-Kill Kinetic Assay.

Discussion & Future Directions

The available evidence clearly indicates that isomerization is a critical factor in the antimicrobial efficacy of C12 fatty alcohols. Linear 1-dodecanol acts as a potent, though somewhat non-selective, antimicrobial agent against Gram-positive bacteria.[3][7] In contrast, the branched isomer 2-butyloctanol demonstrates a remarkable selectivity, inhibiting certain bacteria while sparing others.[11] This suggests that branched structures may interact more specifically with microbial targets, a trait that could be exploited for developing microbiome-friendly antimicrobials.

The physical properties conferred by branching—such as improved liquidity at lower temperatures and enhanced solvency—also have significant implications for formulation.[5][6] A branched isomer might be easier to incorporate into a complex formulation and could enhance the solubility of other active ingredients.

However, a significant knowledge gap exists. Data on the antimicrobial properties of other C12 isomers (e.g., 2-dodecanol, 3-dodecanol, and other branched configurations) is scarce in publicly available literature. A systematic investigation into these other isomers is warranted. Future research should focus on:

  • Comprehensive Screening: Evaluating a wider range of C12 isomers against a diverse panel of Gram-positive and Gram-negative bacteria, yeasts, and molds.

  • Mechanistic Studies: Employing techniques like membrane potential assays, lipidomics, and proteomics to elucidate the precise mechanisms of action for different isomers.

  • Structure-Activity Relationship (SAR) Modeling: Developing computational models to predict the antimicrobial activity of novel isomers based on their structural features.

Conclusion

The isomeric form of C12 fatty alcohols is a key determinant of their antimicrobial efficacy and selectivity. While linear 1-dodecanol provides potent activity against Gram-positive bacteria, branched isomers like 2-butyloctanol offer a selective action that is highly desirable for applications where preserving the balance of the host microbiome is important. For researchers and drug development professionals, understanding these structural nuances is essential for designing effective and targeted formulations. The protocols and data presented in this guide serve as a foundational resource for the continued exploration and application of these versatile compounds.

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  • MDPI. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Methyl-1-undecanol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the safe and compliant disposal of 2-Methyl-1-undecanol (CAS No. 10522-26-6), a long-chain fatty alcohol. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, ensuring a safe and sustainable laboratory environment.

Understanding 2-Methyl-1-undecanol: Properties Influencing Disposal

Before delving into the procedural aspects of disposal, it is essential to understand the physicochemical properties of 2-Methyl-1-undecanol that inform its handling and waste management. A summary of these properties is presented in Table 1.

PropertyValueImplication for Disposal
CAS Number 10522-26-6[1][2]Unique identifier for accurate chemical inventory and waste tracking.
Molecular Formula C12H26O[1][2]Indicates it is a long-chain fatty alcohol.
Appearance Colorless oily liquid; may solidify in the cold[2]Handling procedures should account for its physical state at ambient temperatures.
Solubility in Water Almost insoluble[2]Prohibits disposal down the sanitary sewer system.
Boiling Point 245.5°C at 760 mmHgLow volatility at room temperature reduces the risk of inhalation exposure during handling.
Flash Point 100.1°CNot classified as a flammable liquid under standard laboratory conditions, but should be kept away from ignition sources.
Known Hazards May cause an allergic skin reaction[3]Requires the use of appropriate personal protective equipment (PPE) during handling and disposal.

Hazard Assessment and Waste Classification

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. A critical first step in the disposal of any chemical is to determine if it meets the criteria of a hazardous waste.

Based on available data, pure 2-Methyl-1-undecanol is not a listed hazardous waste. However, it is imperative to assess if it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: With a flashpoint of 100.1°C, 2-Methyl-1-undecanol is not considered ignitable under RCRA (which has a threshold of < 60°C for liquids).

  • Corrosivity: As a fatty alcohol, it is not corrosive.

  • Reactivity: It is not known to be reactive.

  • Toxicity: While it may cause skin sensitization, it does not typically contain constituents that would cause it to fail the Toxicity Characteristic Leaching Procedure (TCLP).

Despite not being classified as a federal hazardous waste, it is considered an industrial chemical that requires proper disposal. Many states and local municipalities have stricter regulations, and it is the generator's responsibility to ensure full compliance. Furthermore, related long-chain fatty alcohols are known to be toxic to aquatic life, underscoring the importance of preventing its release into the environment.

Therefore, 2-Methyl-1-undecanol waste must be collected and disposed of through your institution's hazardous waste management program. Under no circumstances should it be disposed of down the drain.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 2-Methyl-1-undecanol for disposal, ensure the following PPE is worn:

  • Nitrile gloves: To prevent skin contact and potential allergic reactions.

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Laboratory coat: To protect clothing and skin.

Work in a well-ventilated area, such as a chemical fume hood, especially when transferring larger volumes or when there is a potential for aerosolization.

Step-by-Step Disposal Procedures

The following procedures provide a systematic approach to the disposal of 2-Methyl-1-undecanol and associated contaminated materials.

Liquid Waste Disposal
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The original product container, if empty and in good condition, can be repurposed for waste collection.

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation:

    • Do not mix 2-Methyl-1-undecanol waste with other waste streams, such as halogenated solvents, acids, or bases, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to dangerous conditions.[4]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your EHS department.

    • The label must include:

      • The full chemical name: "2-Methyl-1-undecanol" (no abbreviations or chemical formulas).

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

      • The building and room number.

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Disposal Request:

    • Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.

Disposal of Contaminated Solid Waste

Solid waste contaminated with 2-Methyl-1-undecanol, such as pipette tips, gloves, and absorbent materials, must also be disposed of properly.

  • Container Selection:

    • Use a designated, durable, leak-proof container, such as a lined cardboard box or a plastic drum, for solid waste.

    • The container should be clearly marked for "Contaminated Solid Waste."

  • Segregation:

    • Do not mix grossly contaminated solid waste with regular laboratory trash.

    • Sharps (needles, razor blades) must be placed in a dedicated sharps container.

  • Labeling:

    • Label the solid waste container with a "Hazardous Waste" tag.

    • List "2-Methyl-1-undecanol" as the contaminant.

  • Accumulation and Disposal:

    • Store the sealed solid waste container in the SAA.

    • Request a pickup from your EHS department when the container is full.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, follow these procedures:

  • Small Spills (manageable by lab personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealable container.

    • Label the container as "Hazardous Waste" with "2-Methyl-1-undecanol" listed as the contaminant.

    • Clean the spill area with soap and water.

    • Arrange for the disposal of the waste through your EHS department.

  • Large Spills (requiring EHS assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    • Prevent others from entering the area.

    • Provide details of the spill to the emergency responders.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-1-undecanol waste in a laboratory setting.

DisposalWorkflow start Waste Generation (2-Methyl-1-undecanol) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, compatible liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in a labeled, compatible solid waste container. is_liquid->solid_waste No (Contaminated materials) labeling Label with 'Hazardous Waste' tag: - Full chemical name - Accumulation start date - PI name and location liquid_waste->labeling solid_waste->labeling storage Store in designated Satellite Accumulation Area (SAA). labeling->storage ehs_pickup Request pickup from Environmental Health & Safety (EHS). storage->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the disposal of 2-Methyl-1-undecanol waste.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and professional laboratory environment. While 2-Methyl-1-undecanol may not be classified as a RCRA hazardous waste, its insolubility in water and potential for skin sensitization necessitate its disposal as a regulated chemical waste. By adhering to the procedures outlined in this guide—proper segregation, labeling, and containment—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

  • ChemWhat. (n.d.). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. Retrieved from [Link]

  • Lígia P. Rodrigues, et al. (2021, January 8). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. National Institutes of Health. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanol, 10522-26-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Undecanol, 2-methyl- - Substance Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylundecanol. PubChem. Retrieved from [Link]

  • FILAB. (n.d.). Laboratory study of fatty alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering fatty alcohols from waste fats or waste oils.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Laboratory waste disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Undecanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile of 2-Methyl-1-undecanol

2-Methyl-1-undecanol (CAS No. 10522-26-6) is a colorless oily liquid that may solidify in colder temperatures.[1][2] While it is utilized in fragrance compositions, it is crucial to recognize its potential hazards to ensure safe handling in a laboratory setting.[1][2] The primary documented hazard is its potential to cause an allergic skin reaction (skin sensitization).[3][4] Although comprehensive toxicological properties have not been fully investigated, related long-chain alcohols can cause skin and eye irritation.[5] Therefore, a cautious approach to handling is paramount.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C12H26O[2]
Molecular Weight 186.33 g/mol [2]
Boiling Point ~245-251 °C[6][7]
Flash Point > 100 °C[6][7]
Water Solubility Almost insoluble[1][2]
Appearance Colorless oily liquid[1][2]

Core Protective Measures: Selecting the Right PPE

A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the risks associated with 2-Methyl-1-undecanol. The selection of appropriate PPE is the foundation of safe laboratory practice.

Hand Protection: The First Line of Defense

Causality: The primary hazard of 2-Methyl-1-undecanol is its potential to cause skin sensitization upon contact.[3][4] Therefore, selecting the correct chemical-resistant gloves is the most critical step in preventing dermal exposure.

Protocol:

  • Glove Material Selection: Nitrile gloves are a suitable choice for protection against this type of alcohol. They offer good resistance to aliphatic chemicals.[8] Avoid using latex gloves, as they may not provide adequate protection against many chemicals.[9] For prolonged or high-exposure scenarios, consider heavier-duty gloves like Butyl rubber.[8]

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Proper Donning and Doffing: Always don and doff gloves correctly to avoid contaminating your hands. Never touch the outside of the gloves with your bare hands during removal.

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[10] Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes

Causality: Although not definitively classified as a severe eye irritant, similar long-chain alcohols can cause serious eye irritation.[5] Accidental splashes are a common occurrence in the lab, making eye protection a mandatory requirement.

Protocol:

  • Minimum Protection: At a minimum, chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn whenever handling 2-Methyl-1-undecanol.[5][11]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[11]

Body Protection: Preventing Skin Contact

Causality: To prevent accidental skin contact from spills or splashes, protective clothing is necessary.

Protocol:

  • Laboratory Coat: A long-sleeved, fully buttoned lab coat must be worn to protect your skin and street clothes.[9]

  • Chemical-Resistant Apron: For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: When is it Necessary?

Causality: 2-Methyl-1-undecanol has a low vapor pressure, meaning it does not readily evaporate at room temperature.[6][7] Therefore, under normal handling conditions in a well-ventilated area, respiratory protection is typically not required. However, certain situations may warrant its use.

Protocol:

  • Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls, such as a chemical fume hood, especially when heating the substance or creating aerosols.[5][9]

  • Respirator Use: If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA approved respirator with an organic vapor cartridge (Type A filter) may be necessary.[5] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

PPE_Selection_Workflow cluster_ppe PPE Selection for 2-Methyl-1-undecanol Start Assess Task Hand Hand Protection: Nitrile Gloves Start->Hand Eye Eye Protection: Chemical Splash Goggles Start->Eye Body Body Protection: Lab Coat Start->Body SplashRisk High Splash Risk? Eye->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Heating or Aerosol Generation? SplashRisk->AerosolRisk No FaceShield->AerosolRisk FumeHood Work in Fume Hood AerosolRisk->FumeHood Yes End Proceed with Task AerosolRisk->End No FumeHood->End

Caption: PPE selection workflow for handling 2-Methyl-1-undecanol.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear operational and disposal procedures.

Safe Handling and Storage
  • Ventilation: Always handle 2-Methyl-1-undecanol in a well-ventilated area. For procedures that may generate vapors or mists, a chemical fume hood is required.[5]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[12]

  • Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[13]

Spill Response
  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5]

  • Collection: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be managed in compliance with local, regional, and national regulations.[5]

  • Waste Collection: Dispose of unused 2-Methyl-1-undecanol and any contaminated materials (e.g., gloves, absorbent) as hazardous waste. Do not pour down the drain.[10]

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure, immediate and correct action is critical. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5][9]

Emergency_Response cluster_emergency Emergency Response for 2-Methyl-1-undecanol Exposure Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation WashSkin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Skin->WashSkin FlushEyes Flush eyes with water for at least 15 minutes. Hold eyelids open. Eye->FlushEyes FreshAir Move to fresh air. Inhalation->FreshAir SeekMedical Seek Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical

Caption: Emergency first aid procedures for exposure to 2-Methyl-1-undecanol.

Skin Contact
  • Immediately remove all contaminated clothing.[14]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[10][15]

  • If skin irritation or an allergic reaction develops, seek immediate medical attention.[10]

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16]

  • Remove contact lenses if present and easy to do so.[14]

  • Seek immediate medical attention.[5]

Inhalation
  • Move the affected person to fresh air.[15][17]

  • If breathing is difficult or symptoms persist, seek medical attention.[17]

Ingestion
  • Do NOT induce vomiting.[12]

  • Rinse the mouth with water.[10]

  • Seek immediate medical attention.[10]

Conclusion: Fostering a Culture of Safety

Safe handling of 2-Methyl-1-undecanol is achieved through a comprehensive understanding of its hazards, diligent use of appropriate PPE, and adherence to established operational and emergency procedures. This guide serves as a foundational resource to empower you, the researcher, to work confidently and safely. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work.

References

  • Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6) - Cheméo . (n.d.). Retrieved from [Link]

  • 2-Methyl-1-undecano - ChemBK . (n.d.). Retrieved from [Link]

  • 2-methyl undecanol, 10522-26-6 - The Good Scents Company . (n.d.). Retrieved from [Link]

  • 2-Methylundecanol | C12H26O | CID 66341 - PubChem - NIH . (n.d.). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC . (n.d.). Retrieved from [Link]

  • Section 1. Identification . (2024, April 24). Retrieved from [Link]

  • First Aid for Chemical Exposure | Coast2Coast . (2024, January 31). Retrieved from [Link]

  • Personal Protective Equipment (PPE) . (n.d.). Retrieved from [Link]

  • 2-METHYL-1-UNDECANOL CAS#: 10522-26-6; ChemWhat Code: 130225 . (n.d.). Retrieved from [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety . (n.d.). Retrieved from [Link]

  • Chemical Hygiene Plan - Montana Tech . (n.d.). Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety . (2025, April 8). Retrieved from [Link]

  • First Aid: Chemical Exposure | UMass Memorial Health . (n.d.). Retrieved from [Link]

  • First Aid - Chemical Poisoning . (2019, May 28). Retrieved from [Link]

  • Safety Data Sheet: 2-Methyl-1-butanol - Carl ROTH . (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.